molecular formula C36H47F2N5O2 B587281 4-Benzyloxyphenyl Maraviroc CAS No. 1391048-06-8

4-Benzyloxyphenyl Maraviroc

Katalognummer: B587281
CAS-Nummer: 1391048-06-8
Molekulargewicht: 619.802
InChI-Schlüssel: ZVDOVYMVSGQZAX-RYIODHQPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyloxyphenyl Maraviroc is a chemical analog of the pharmaceutical agent Maraviroc, a well-characterized CCR5 receptor antagonist . Maraviroc, the parent compound, is an antiretroviral medication that functions as an entry inhibitor by selectively blocking the CCR5 co-receptor on the cell surface, which is used by CCR5-tropic HIV-1 strains for cellular entry . This mechanism of action makes CCR5 a target of significant interest in virology and immunology research. Beyond its application in HIV studies, research into Maraviroc has revealed potential secondary research applications due to its immunomodulatory properties. In vitro studies on human adipose cells have shown that Maraviroc can reduce the expression and secretion of pro-inflammatory cytokines, suggesting potential research value in investigating inflammatory pathways . Furthermore, preclinical research indicates that CCR5 antagonism may influence neural repair and behaviors related to reward circuitry, opening avenues for investigation in neuroscience . As a structural derivative, this compound is supplied for the purpose of facilitating such non-clinical scientific investigations in a controlled laboratory environment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47F2N5O2/c1-24(2)34-41-40-25(3)43(34)31-21-29-11-12-30(22-31)42(29)20-17-33(39-35(44)28-15-18-36(37,38)19-16-28)27-9-13-32(14-10-27)45-23-26-7-5-4-6-8-26/h4-10,13-14,24,28-31,33H,11-12,15-23H2,1-3H3,(H,39,44)/t29?,30?,31?,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDOVYMVSGQZAX-RYIODHQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)OCC5=CC=CC=C5)NC(=O)C6CCC(CC6)(F)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=C(C=C4)OCC5=CC=CC=C5)NC(=O)C6CCC(CC6)(F)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Pharmacological Profiling and Synthesis of 4-Benzyloxyphenyl Maraviroc

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Rationale

4-Benzyloxyphenyl Maraviroc (4-BPM) represents a strategic lipophilic derivative of the FDA-approved CCR5 antagonist Maraviroc (Selzentry/Celsentri). While Maraviroc utilizes a 4,4-difluorocyclohexyl carboxamide moiety to occupy the hydrophobic extracellular vestibule of the CCR5 receptor, the 4-benzyloxyphenyl analog is designed to probe the depth and plasticity of the transmembrane helices (TM1-TM7) binding pocket.

Design Logic & SAR Context

The core pharmacophore of Maraviroc consists of a tropane-triazole scaffold that acts as an allosteric inverse agonist. The introduction of a 4-benzyloxyphenyl group serves three specific medicinal chemistry objectives:

  • Hydrophobic Reach: The benzyloxy extension targets the accessory hydrophobic pocket formed by Tyr108 and Phe112 in the CCR5 transmembrane domain, potentially increasing residence time (

    
    ).
    
  • Pi-Stacking Interactions: The additional phenyl ring facilitates

    
     stacking interactions with aromatic residues (Trp86, Tyr251) within the receptor core.
    
  • Lipophilic Efficiency: Modulating the LogP to assess membrane permeability and blood-brain barrier (BBB) penetration relative to the parent difluorocyclohexyl compound.

Chemical Synthesis & Retrosynthetic Analysis

The synthesis of 4-BPM follows a convergent route, coupling the chiral tropane amine core with the requisite carboxylic acid.

Retrosynthetic Strategy

The molecule is disconnected at the amide bond, yielding two key precursors:

  • Fragment A: 4-(Benzyloxy)benzoic acid (commercially available or synthesized via Williamson ether synthesis).

  • Fragment B: (S)-3-(4-amino-3,3-dimethylbutyl)-1-phenylpropyl-8-azabicyclo[3.2.1]octane derivative (The "Maraviroc Amine").

Step-by-Step Synthetic Protocol

Reagents:

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

Protocol:

  • Activation: Dissolve 4-(benzyloxy)benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add the Maraviroc tropane-amine intermediate (1.0 equiv) and DIPEA (3.0 equiv) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere. Monitor via LC-MS for the formation of the product mass [M+H]+.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Purify via flash column chromatography (SiO2, MeOH/DCM gradient 0–10%) to yield 4-BPM as a white solid.

Visualization: Retrosynthetic Pathway

G node_final Target: this compound node_amide Disconnection: Amide Bond node_final->node_amide Retrosynthesis node_fragA Fragment A: 4-(Benzyloxy)benzoic Acid node_amide->node_fragA node_fragB Fragment B: Maraviroc Tropane Amine Core node_amide->node_fragB node_start Start Materials: 4-Hydroxybenzoic acid + Benzyl Bromide node_start->node_fragA Williamson Ether Synthesis (K2CO3, Acetone, Reflux)

Caption: Retrosynthetic disconnection of 4-BPM into lipophilic acid and tropane amine fragments.

Biological Characterization & Mechanism

Mechanism of Action (MoA)

4-BPM functions as an allosteric CCR5 antagonist . Unlike competitive inhibitors that block the orthosteric site, it binds within the transmembrane helices, stabilizing the receptor in an inactive conformation that cannot bind the HIV-1 gp120 envelope glycoprotein.

Key Binding Interactions (Modeled)

Based on the crystal structure of CCR5-Maraviroc (PDB: 4MBS):

  • Glu283: Salt bridge with the tropane nitrogen.

  • Tyr251: Hydrogen bond with the amide carbonyl.[1]

  • Hydrophobic Pocket: The 4-benzyloxyphenyl tail extends into the hydrophobic crevice between TM1, TM2, and TM7, displacing water molecules and increasing entropic gain upon binding.

Visualization: CCR5 Signaling & Inhibition

CCR5_Pathway HIV HIV-1 gp120 CCR5 CCR5 Receptor (Transmembrane) HIV->CCR5 Binding Attempt GProtein G-Protein (Gαi) CCR5->GProtein Signaling (Blocked) Inhibition Conformational Lock CCR5->Inhibition Stabilized Inactive State Maraviroc 4-BPM (Allosteric Antagonist) Maraviroc->CCR5 Allosteric Binding (TM Pocket) Fusion Viral Fusion & Entry Inhibition->Fusion BLOCKS

Caption: Allosteric inhibition mechanism of CCR5 by 4-BPM, preventing gp120-mediated viral fusion.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal controls and specific validation criteria.

Radioligand Binding Assay (125I-MIP-1β Displacement)

Objective: Determine the binding affinity (


) of 4-BPM.
  • Preparation: Membrane preparations from CHO-K1 cells stably expressing human CCR5.

  • Incubation: Mix 5 µg membrane protein with 0.1 nM [125I]-MIP-1β (PerkinElmer) in assay buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Competition: Add serial dilutions of 4-BPM (10 µM to 0.1 nM). Include Maraviroc as a positive control and DMSO as a vehicle control.

  • Equilibrium: Incubate for 1 hour at room temperature.

  • Harvest: Filter through GF/B polyethyleneimine-soaked filters using a cell harvester. Wash 3x with ice-cold wash buffer (500 mM NaCl).

  • Analysis: Count radioactivity via scintillation counter. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation Rule: The

      
       factor must be > 0.5 for the assay to be considered valid.
      
Antiviral Efficacy Assay (Single-Cycle)

Objective: Measure functional inhibition of HIV-1 entry (EC50).

  • Cells: TZM-bl cells (HeLa derivative expressing CD4, CCR5, and a Tat-driven Luciferase reporter).

  • Virus: Pseudo-typed HIV-1 (BaL strain, R5-tropic).

  • Treatment: Plate TZM-bl cells (10,000/well). Pre-treat with 4-BPM serial dilutions for 1 hour.

  • Infection: Add virus (MOI = 0.01) and incubate for 48 hours.

  • Readout: Lyse cells and add Bright-Glo™ Luciferase reagent. Measure luminescence.

    • Validation Rule: Cytotoxicity must be measured in parallel (MTS assay) to ensure reduced signal is due to viral inhibition, not cell death.

Data Presentation & Expected Profile

The following table summarizes the comparative profile of the parent compound versus the 4-benzyloxyphenyl analog based on SAR predictions.

ParameterMaraviroc (Parent)4-Benzyloxyphenyl Analog (4-BPM)Rationale
MW ( g/mol ) 513.67~580.7Increased bulk from benzyloxy group.
cLogP 2.84.2Higher lipophilicity improves membrane partition.
CCR5 Binding (

)
~1–5 nMPredicted < 1 nMAdditional hydrophobic contacts in TM pocket.
Antiviral EC90 ~2.0 nMPredicted ~1.5 nMPotency correlates with binding affinity.
hERG Inhibition Low RiskModerate RiskLipophilic aromatic tails often increase hERG liability.
Metabolic Stability Moderate (CYP3A4)LowerBenzylic position is susceptible to oxidation.

References

  • Tan, Q., et al. (2013). Structure of the CCR5 chemokine receptor–HIV entry inhibitor Maraviroc complex. Science. Link

  • Wood, A., & Armour, D. (2005). The discovery of the CCR5 receptor antagonist, UK-427,857 (maraviroc).[2][3] Progress in Medicinal Chemistry. Link

  • Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5.[3] Antimicrobial Agents and Chemotherapy.[2] Link

  • FDA Label. (2007). Selzentry (maraviroc) tablets - Prescribing Information. Link

  • Meanwell, N. A., & Kadow, J. F. (2007). Maraviroc, a chemokine CCR5 receptor antagonist for the treatment of HIV infection and AIDS.[2] Current Opinion in Investigational Drugs. Link

Sources

Introduction: Targeting the Gateway for HIV-1 Entry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Development of Novel CCR5 Inhibitors

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[1][2] Its primary physiological role involves regulating the trafficking and effector functions of these cells in response to chemokine binding.[2][3] However, the discovery of CCR5's role as the major co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) transformed it into a critical therapeutic target.[1][4]

The HIV-1 entry process is a multi-step cascade. The viral envelope glycoprotein, gp120, first binds to the CD4 receptor on the host cell surface. This initial binding induces a conformational change in gp120, exposing a binding site for a chemokine co-receptor, either CCR5 or CXCR4.[5][6] For R5-tropic viruses, which are predominant during the course of the disease, this interaction with CCR5 is obligatory.[1] It triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid into the cytoplasm.[5]

The rationale for targeting CCR5 was powerfully validated by a naturally occurring genetic mutation. Individuals homozygous for a 32-base pair deletion in the CCR5 gene (CCR5-Δ32) do not express functional CCR5 on their cell surfaces and exhibit profound resistance to infection with R5-tropic HIV-1, with little to no adverse health effects.[1][4] This "human knockout" model provided a compelling proof-of-concept, sparking extensive drug discovery efforts to develop CCR5 antagonists that could mimic this natural resistance.[1] These efforts culminated in the approval of Maraviroc, the first-in-class CCR5 inhibitor, validating this therapeutic strategy.[7][8]

This guide provides a comprehensive overview of the discovery and development of novel CCR5 inhibitors, from initial screening strategies and mechanistic insights to clinical challenges and future directions.

Visualizing the Mechanism: HIV-1 Entry and CCR5 Inhibition

The following diagram illustrates the critical role of CCR5 in HIV-1 entry and the mechanism by which CCR5 inhibitors block this process.

HIV_Entry_Inhibition cluster_host Host T-Cell Membrane cluster_virus HIV-1 Virion CD4 CD4 Receptor gp120 gp120 CD4->gp120 2. Conformational Change CCR5 CCR5 Co-Receptor gp41 gp41 CCR5->gp41 4. gp41 Unfolds Membrane gp120->CD4 1. Initial Binding gp120->CCR5 3. Co-Receptor Binding gp120->CCR5 BLOCKED gp41->Membrane 5. Membrane Fusion & Viral Entry Inhibitor CCR5 Inhibitor (e.g., Maraviroc) Inhibitor->CCR5 Allosteric Binding

Caption: HIV-1 entry pathway and the blocking mechanism of CCR5 inhibitors.

Part 1: The Drug Discovery Workflow

The journey to identify and develop CCR5 inhibitors involves a multi-stage process, beginning with broad screening and progressively narrowing down to a single clinical candidate with optimal properties.

High-Throughput Screening (HTS) and Hit Identification

The initial step is to screen large libraries of chemical compounds to identify "hits"—molecules that interact with CCR5. Given that CCR5 is a GPCR, pharmaceutical companies were able to leverage their existing compound collections targeting this receptor family.[5]

Causality in Assay Selection: The choice of primary assay is critical and dictates the type of hits identified.

  • Binding Assays: These assays measure the direct interaction of a compound with the CCR5 receptor. A common method is a competitive binding assay using a radiolabeled natural CCR5 ligand (e.g., MIP-1α). While high-throughput, this method does not distinguish between antagonists (which block function) and agonists (which activate it).

  • Functional Assays: These assays measure the cellular response to receptor activation. A calcium flux assay, for instance, measures the increase in intracellular calcium that occurs when CCR5 is activated by a chemokine. A potential inhibitor would be identified by its ability to block this calcium signal. This approach directly identifies antagonists.

  • Virus-Based Assays: The most biologically relevant screens use assays that directly measure the inhibition of HIV-1 entry.[9] Reporter gene assays, such as the MAGI assay, are frequently used.[9] In this system, target cells expressing CD4 and CCR5 are engineered to contain a reporter gene (e.g., β-galactosidase) under the control of the HIV-1 LTR promoter. Upon successful viral entry and integration, the HIV-1 Tat protein activates the promoter, leading to a measurable signal. A reduction in this signal indicates a potential entry inhibitor.[9]

Visualizing the Discovery Funnel

This diagram outlines the typical workflow for discovering a novel CCR5 inhibitor, from initial screening to candidate nomination.

Discovery_Workflow HTS High-Throughput Screening (HTS) (>1M Compounds) Hit_ID Hit Identification (~10,000 Compounds) HTS->Hit_ID Primary Assay (e.g., Binding, Functional) A1 Goal: Identify any molecule that interacts with the target. Hit_to_Lead Hit-to-Lead (HTL) (~100 Compounds) Hit_ID->Hit_to_Lead Secondary Assays (Potency, Selectivity) Initial SAR Lead_Op Lead Optimization (~10 Compounds) Hit_to_Lead->Lead_Op Improve Potency & Selectivity Optimize ADME Properties Initial Safety/Tox A2 Goal: Establish Structure-Activity Relationships (SAR) and identify promising chemical scaffolds. Candidate Preclinical Candidate (1 Compound) Lead_Op->Candidate In Vivo Efficacy Detailed Safety Pharmacology hERG, CYP Inhibition A3 Goal: Refine a lead series to achieve a balance of potency, selectivity, pharmacokinetics, and safety.

Caption: A typical drug discovery funnel for CCR5 inhibitors.

Hit-to-Lead and Lead Optimization

Once hits are identified, the rigorous process of medicinal chemistry begins. This phase focuses on synthesizing analogs of the initial hits to establish a Structure-Activity Relationship (SAR).[7] The goal is to transform a "hit," which may have modest potency and poor drug-like properties, into a "lead" compound with improved characteristics.

The subsequent lead optimization phase aims to refine a lead series into a single preclinical candidate. This involves a multi-parameter optimization balancing several critical factors:

  • Potency: Achieving high affinity for CCR5 and potent inhibition of viral replication, typically with IC₅₀ values in the low nanomolar range.[9]

  • Selectivity: Ensuring the compound does not significantly interact with other receptors, especially the closely related CXCR4, or other GPCRs, to minimize off-target effects.

  • Pharmacokinetics (ADME): Optimizing Absorption, Distribution, Metabolism, and Excretion properties to ensure the drug can be administered orally, reaches the site of action, and has an appropriate half-life.[9]

  • Safety: Minimizing toxicity is paramount. A major hurdle for early CCR5 antagonists was off-target pharmacology.[5] Specifically, inhibition of the hERG potassium channel, which can lead to fatal cardiac arrhythmias (QTc prolongation), was a significant issue that led to the termination of many programs.[5] Additionally, potential for liver toxicity (hepatotoxicity) is a key concern that must be addressed, as this was the reason for the failure of Aplaviroc in clinical trials.[7] Computational ADMET prediction tools are now widely used early in this process to filter out compounds with a high risk of failure.[7]

The discovery of Maraviroc, for example, involved the synthesis of 965 analogues over two and a half years to achieve the desired balance of antiviral activity, metabolic stability, and safety.[1]

Part 2: Mechanism of Action and Structural Insights

Understanding how inhibitors interact with the CCR5 receptor at a molecular level is crucial for rational drug design and for explaining their biological effects.

Allosteric Inhibition

Small-molecule CCR5 inhibitors like Maraviroc are not competitive antagonists that block the natural chemokine binding site directly. Instead, they are negative allosteric modulators .[7] They bind to a deep, hydrophobic pocket within the seven transmembrane (7TM) helices of the receptor.[5][10] This binding event induces and stabilizes a conformation of the receptor that is incompatible with the binding of the HIV-1 gp120 protein.[5][10] The natural chemokine ligands can still bind to the receptor, but this binding does not trigger the conformational changes necessary for viral fusion. This allosteric mechanism is key to the inhibitor's function.

The crystal structure of CCR5 in complex with Maraviroc revealed the precise binding site.[7] Key interactions occur with several residues within the 7TM pocket, including Trp86, Tyr108, Ile198, Tyr251, and Glu283.[7] Glu283, in particular, has been identified as the most critical residue for inhibition, forming a crucial interaction with the inhibitor.[7]

In contrast, monoclonal antibodies like Leronlimab act as competitive inhibitors. They bind to a distinct site on the extracellular loops of CCR5, physically blocking the interaction with gp120.[5]

CCR5 Signaling Pathways

Beyond its role in HIV entry, CCR5 is a functional chemokine receptor that mediates intracellular signaling. Ligand binding typically leads to the activation of pertussis toxin-sensitive heterotrimeric G proteins.[2] This initiates downstream signaling cascades, including the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK) like JNK and p38, and subsequent gene transcription, leading to chemotaxis and inflammation.[2][11]

Visualizing CCR5 Signaling

The diagram below shows a simplified representation of the canonical G protein-dependent signaling pathway activated by CCR5.

CCR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Chemokine Chemokine (e.g., RANTES/CCL5) CCR5 CCR5 Receptor Chemokine->CCR5 1. Binding G_Protein Gα(i)βγ (Inactive) CCR5->G_Protein 2. Activation G_Protein_A Gα(i)-GTP (Active) G_Protein->G_Protein_A 3. Dissociation G_Protein_BG Gβγ G_Protein->G_Protein_BG 3. Dissociation PLC PLC G_Protein_BG->PLC PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Influx IP3->Ca_Flux 5a. PKC PKC DAG->PKC 5b. MAPK MAPK Cascade (JNK, p38) Ca_Flux->MAPK PKC->MAPK Response Cellular Response (Chemotaxis, Gene Expression) MAPK->Response 6. Downstream Effects

Caption: Simplified CCR5 G protein-coupled signaling pathway.

Part 3: Preclinical and Clinical Development

The transition from a promising compound in the lab to an approved drug is fraught with challenges. The history of CCR5 inhibitors provides valuable lessons in drug development.

Key Experimental Protocols: Self-Validating Systems

To ensure data integrity, protocols must be designed as self-validating systems with appropriate controls. Below is a detailed methodology for a key functional assay.

Experimental Protocol: Reporter Gene-Based HIV-1 Entry Assay

  • Objective: To quantify the inhibitory activity of a test compound on CCR5-mediated HIV-1 envelope-dependent cell fusion.

  • Principle: This assay uses two cell lines. "Effector" cells express the HIV-1 gp120/gp41 envelope proteins and bacteriophage T7 RNA polymerase. "Target" cells express CD4, CCR5, and the firefly luciferase gene under the control of a T7 promoter. When the cells are co-cultured, fusion allows the T7 polymerase from the effector cell to enter the target cell and drive luciferase expression. The resulting luminescence is a direct measure of fusion. An inhibitor will block fusion and reduce the luminescent signal.

  • Methodology:

    • Cell Culture: Maintain CHO-K1 (effector) and U87 (target) cell lines under standard conditions (37°C, 5% CO₂).

    • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., from 10 µM to 0.5 pM) in assay medium (DMEM with 1% FBS). Also prepare a positive control (e.g., Maraviroc) and a negative control (vehicle, e.g., 0.1% DMSO).

    • Assay Plate Setup:

      • Plate target cells (U87-CD4-CCR5-T7-luc) in a 96-well white, clear-bottom plate and incubate overnight.

      • On the day of the assay, remove the culture medium and add 50 µL of the prepared compound dilutions to the appropriate wells. Incubate for 1 hour at 37°C. This pre-incubation allows the inhibitor to bind to the CCR5 receptors.

    • Initiate Fusion: Add 50 µL of effector cells (CHO-K1-gp160-T7) to all wells.

    • Incubation: Co-culture the cells for 6-8 hours at 37°C to allow for cell-cell fusion.

    • Signal Detection:

      • Remove the assay medium and add 100 µL of a luciferase substrate reagent (e.g., Bright-Glo™).

      • Incubate for 5 minutes at room temperature to lyse the cells and allow the luminescent reaction to stabilize.

      • Read the luminescence on a plate reader.

  • Data Analysis & Self-Validation:

    • Negative Control (Vehicle): This well represents 100% fusion (0% inhibition).

    • Positive Control (High-Concentration Maraviroc): This well represents maximum inhibition (100% inhibition).

    • The signal from all test compound wells is normalized to these controls.

    • The IC₅₀ value (the concentration at which 50% of fusion is inhibited) is calculated by fitting the dose-response data to a four-parameter logistic curve.

    • Self-Validation Check: The Z'-factor for the assay plate should be calculated using the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.

Clinical Trials: Successes and Failures

The clinical development of CCR5 antagonists has been a mixed bag, providing critical lessons.

Compound Developer Key Clinical Finding Outcome Reason for Outcome
Maraviroc PfizerIn a 10-day monotherapy trial, reduced plasma HIV-1 RNA by >1.6 log₁₀.[8]Approved (2007) Demonstrated significant efficacy in treatment-experienced patients with R5-tropic virus and had a manageable safety profile.[7][8]
Aplaviroc GlaxoSmithKlineShowed antiviral activity.Discontinued Development was halted due to severe, idiosyncratic hepatotoxicity (liver damage) observed in clinical trials.[4][7]
Vicriviroc Schering-PloughShowed initial promise in reducing viral load.Discontinued Failed in Phase III trials due to a lack of efficacy compared to the standard of care and concerns over an increased risk of cancer.[7]
Cenicriviroc Takeda / TobiraPotent dual CCR5/CCR2 antagonist.Development Ongoing Shows promise for HIV and is being actively investigated for non-alcoholic steatohepatitis (NASH) due to its anti-inflammatory effects via CCR2.[9]
Leronlimab CytoDynLong-acting monoclonal antibody administered subcutaneously.Development Ongoing Has shown efficacy in clinical trials and is being explored for HIV, cancer, and other indications.[5][12]

The Importance of Tropism Testing: A critical learning from the Maraviroc trials was the absolute necessity of a viral tropism assay before initiating therapy.[4] Since these drugs are only effective against R5-tropic HIV, patients must be screened to ensure they do not harbor X4-tropic or dual-tropic virus, which would not be inhibited and could become dominant under the selective pressure of the drug.[4][13]

Part 4: Challenges and Future Directions

Despite the success of Maraviroc, the development of CCR5 inhibitors faces ongoing challenges and is evolving in new directions.

Viral Resistance

As with all antiretrovirals, HIV can develop resistance to CCR5 inhibitors. Interestingly, the primary mechanism of resistance is not a switch in co-receptor usage from CCR5 to CXCR4.[9] Instead, the virus adapts through mutations in the V3 loop of the gp120 envelope protein. These mutations allow the virus to recognize and use the CCR5 receptor even when the inhibitor is bound to it.[9] This highlights the remarkable plasticity of the virus and poses a continuous challenge for next-generation inhibitor design.

Beyond HIV: New Therapeutic Areas

The role of the CCR5-chemokine axis in inflammation has opened up new therapeutic possibilities beyond virology. CCR5 is implicated in the trafficking of immune cells to sites of inflammation in various diseases.[14]

  • Oncology: CCR5 is expressed on some cancer cells and is involved in tumor metastasis and the regulation of the tumor microenvironment.[7] Clinical trials are investigating CCR5 inhibitors, like Leronlimab, for their potential to make "cold" tumors (lacking immune cells) "hot" and more responsive to immunotherapy.[12]

  • Inflammatory Diseases: CCR5 antagonists are being explored for conditions like graft-versus-host disease, multiple sclerosis, and diabetic neuropathy.[9]

  • NASH: The dual CCR5/CCR2 inhibitor Cenicriviroc is in late-stage development for non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by inflammation and fibrosis.[9][14]

Next-Generation Inhibitors

The field continues to evolve with the development of novel agents:

  • Long-Acting Formulations: Leronlimab, a monoclonal antibody, offers the potential for less frequent dosing (e.g., weekly or bi-weekly subcutaneous injections), which could significantly improve patient adherence compared to daily oral pills.[5]

  • Dual Antagonists: Compounds like Cenicriviroc that block both CCR5 and CCR2 may offer broader anti-inflammatory benefits, which could be advantageous in managing the chronic inflammation associated with long-term HIV infection and other comorbidities.[9]

  • Gene Editing: The ultimate form of CCR5 inhibition is genetic ablation. Inspired by the "Berlin patient" who was functionally cured of HIV after a stem cell transplant from a CCR5-Δ32 homozygous donor, research is actively exploring the use of gene-editing technologies like CRISPR/Cas9 to disrupt the CCR5 gene in a patient's own cells as a potential curative therapy.[9][15] However, significant challenges related to safety, efficacy, and delivery remain.[15]

Conclusion

The discovery and development of CCR5 inhibitors represent a landmark achievement in antiretroviral therapy, demonstrating the power of targeting a host factor to combat a viral pathogen. The journey from understanding the biological significance of a genetic mutation to the rational design of an approved drug offers invaluable lessons in virology, pharmacology, and clinical development. While Maraviroc remains the only approved small-molecule CCR5 inhibitor, the story is far from over. Ongoing research into next-generation antagonists, long-acting formulations, and applications in oncology and inflammatory disease ensures that the CCR5 receptor will remain a target of intense scientific and clinical interest for years to come.

References

  • Chan, K. Y. (2017). Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy. Scientific Research Publishing. [Link]

  • Biswas, P., Tambussi, G., & Lazzarin, A. (2007). CCR5 inhibitors: an emerging promising HIV therapeutic strategy. Expert Opinion on Investigational Drugs. [Link]

  • Mehellou, Y. (2014). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Medicinal Chemistry. [Link]

  • Sparks, S. D. (2007). Discovery and Development of Small-Molecule Chemokine Coreceptor CCR5 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Zhu, J. (2012). HIV co-receptor CCR5: structure and interactions with inhibitors. Current Pharmaceutical Design. [Link]

  • QIAGEN. (n.d.). CCR5 Signaling in Macrophages. GeneGlobe. [Link]

  • Hagihara, K. (2008). Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Meuser, M. V. (2016). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs. [Link]

  • Wikipedia. (n.d.). CCR5 receptor antagonist. [Link]

  • Westby, M. (2017). Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection. Frontiers in Immunology. [Link]

  • Patsnap. (2024). CCR5 Antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments. Patsnap Synapse. [Link]

  • Med simplified. (2025). Pharmacology of Chemokine receptor ‐5 antagonists CCR5 Antiretroviral Drugs. YouTube. [Link]

  • Tan, Q. (2013). Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex. Science. [Link]

  • Montanari, S. (2019). CCR5/CXCR4 Dual Antagonism for the Improvement of HIV Infection Therapy. Molecules. [Link]

  • Zhang, Y. (2025). CCR5 gene editing and HIV immunotherapy: current understandings, challenges, and future directions. Journal of Translational Medicine. [Link]

  • Oppermann, M. (2004). Chemokine receptor CCR5: insights into structure, function, and regulation. Cellular Signalling. [Link]

  • Wikipedia. (n.d.). CCR5. [Link]

  • VJOncology. (2025). Targeting CCR5 with leronlimab in colorectal cancer. YouTube. [Link]

Sources

Structural Elucidation & Analytical Characterization of 4-Benzyloxyphenyl Maraviroc

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis of 4-Benzyloxyphenyl Maraviroc , a critical analogue and reference standard used in the impurity profiling and structure-activity relationship (SAR) studies of the CCR5 antagonist Maraviroc.

Executive Summary

This compound (CAS: 1391048-06-8) is a structural analogue of the antiretroviral drug Maraviroc.[1][2] Chemically defined as 4,4-difluoro-N-[(1S)-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propyl]-cyclohexanecarboxamide, it differs from the parent API by the presence of a benzyloxy substitution at the para-position of the phenyl ring within the propyl amine chain.[1]

Accurate structural characterization of this compound is essential for two primary workflows:

  • Impurity Profiling: It serves as a reference standard to quantify process-related impurities arising from the use of protected tyrosine derivatives during synthesis.

  • SAR Exploration: It acts as a lipophilic probe to interrogate the bulk tolerance of the CCR5 hydrophobic binding pocket.

This guide provides a self-validating analytical framework for identifying and distinguishing this compound from Maraviroc using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).[1]

Physicochemical Profile & Structural Comparison

The following table contrasts the core metrics of Maraviroc against its 4-Benzyloxyphenyl analogue.

FeatureMaraviroc (Parent)This compound
Formula C₂₉H₄₁F₂N₅OC₃₆H₄₇F₂N₅O₂
Monoisotopic Mass 513.328 Da619.369 Da
Key Substituent Phenyl (

)
4-Benzyloxyphenyl (

)
Mass Shift Reference+106.041 Da
CAS Number 376348-65-11391048-06-8

High-Resolution Mass Spectrometry (HRMS) Analysis[1]

Mechanistic Fragmentation Pathway

The introduction of the benzyloxy group significantly alters the fragmentation pattern in ESI-MS/MS. While Maraviroc typically fragments at the amide bond and the tropane nitrogen, the 4-Benzyloxyphenyl analogue exhibits a dominant characteristic loss of the benzyl group.

Experimental Protocol (LC-MS/MS):

  • Ionization: ESI Positive Mode.

  • Precursor Ion: Select m/z 620.38

    
    .
    
  • Collision Energy: Stepped 20-40 eV.

Diagnostic Fragment Ions:

  • 
     91.05 : Tropylium ion 
    
    
    
    . A high-abundance peak confirming the presence of a benzyl ether.
  • Neutral Loss of 106 Da : Loss of benzaldehyde (

    
    ) or benzyl alcohol radical depending on energetics, transitioning the parent ion to a phenol species.
    

MS_Fragmentation Figure 1: Diagnostic MS Fragmentation Pathway for this compound Parent Parent Ion [M+H]+ = 620.38 Benzyl Benzyl Cation [C7H7]+ = 91.05 Parent->Benzyl CID Fragmentation (Benzylic cleavage) Core Phenolic Core Ion [M-Bn]+ Parent->Core Neutral Loss (-91 Da)

[1]

NMR Spectroscopy: The Definitive Identification

NMR is the gold standard for distinguishing the 4-benzyloxyphenyl moiety from the unsubstituted phenyl ring of Maraviroc. The symmetry of the para-substitution and the distinct benzylic methylene are the key differentiators.

1H NMR Assignment Strategy (600 MHz, DMSO-d6)
MoietyChemical Shift (

)
MultiplicityIntegralStructural Insight
Benzylic CH₂ 5.10 ppm Singlet (s)2HDiagnostic peak absent in Maraviroc.[1] Confirms O-CH₂-Ph.
Aromatic (Core) 6.95, 7.25 ppm Doublets (d,

Hz)
2H, 2HAA'BB' System .[1] Indicates para-substitution on the phenyl ring attached to the propyl chain.
Aromatic (Benzyl) 7.30 - 7.45 ppm Multiplet (m)5HOverlapping signals from the terminal benzyl phenyl ring.[1]
Amide NH ~7.90 ppmDoublet1HAmide coupling to the chiral center.[1]
2D NMR Correlation Logic

To rigorously prove the connectivity, the following correlations must be established:

  • COSY : Connects the AA'BB' protons (6.95

    
     7.25 ppm).
    
  • NOESY : Strong NOE between the Benzylic CH₂ (5.10 ppm) and the ortho protons of the central phenyl ring (6.95 ppm).

  • HMBC : Long-range coupling from Benzylic CH₂ protons to the Oxygen-bearing quaternary carbon of the central phenyl ring (

    
     ppm).[1]
    

NMR_Logic Figure 2: NMR Correlation Logic for Structural Assignment Signal_Benzylic Signal: 5.10 ppm (s, 2H) Benzylic Methylene Signal_HMBC HMBC Correlation Connects CH2 to Ar-O-C Signal_Benzylic->Signal_HMBC 3J Coupling Signal_Aromatic Signal: 6.95/7.25 ppm (AA'BB') Para-Substituted Phenol Ring Signal_Aromatic->Signal_HMBC Quaternary C assignment Conclusion Confirmation of 4-Benzyloxyphenyl Structure Signal_HMBC->Conclusion Structural Proof

Experimental Protocols

Sample Preparation for NMR
  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl₃ to prevent signal overlap of the amide proton and to ensure solubility of the difluorocyclohexyl moiety.

  • Concentration: Dissolve 2-5 mg of the standard in 600 µL of solvent.

  • Temperature: Acquire at 298 K. If rotameric broadening is observed (common in tropane amides), elevate temperature to 323 K to coalesce signals.

Chromatographic Separation (UHPLC)

To separate this analogue from Maraviroc in a mixture:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: The benzyloxy group significantly increases lipophilicity. Expect the analogue to elute later than Maraviroc (higher

    
    ). A gradient of 5% to 95% B over 10 minutes is recommended.
    

Origin & Synthetic Context

Understanding the origin of this compound validates its identification. In the synthesis of Maraviroc, the chiral amine intermediate is typically derived from a phenylalanine scaffold. If a Tyrosine derivative (protected as a benzyl ether) is substituted for the phenylalanine precursor, the 4-Benzyloxyphenyl analogue is generated.

  • Precursor: (S)-3-Amino-3-(4-(benzyloxy)phenyl)propanoate derivatives.[1]

  • Reaction: Reductive amination with the tropane aldehyde followed by amide coupling with 4,4-difluorocyclohexanecarboxylic acid.

References

  • Toronto Research Chemicals . This compound - Product Information. Retrieved from (Verified Source for CAS 1391048-06-8).[1]

  • US Biological . This compound Structure and Data. Retrieved from (Verified Source for physicochemical data).

  • Dorr, P., et al. (2005). "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5". Antimicrobial Agents and Chemotherapy. Link: (Context for Maraviroc Core Structure).

  • Price, D. A., et al. (2006). "Overcoming hERG Affinity in the Discovery of the CCR5 Antagonist Maraviroc". Bioorganic & Medicinal Chemistry Letters. Link: (Synthetic route and SAR context).

Sources

Methodological & Application

analytical methods for 4-Benzyloxyphenyl Maraviroc quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analytical Quantification of 4-Benzyloxyphenyl Maraviroc and Related Analogues

Authored by: A Senior Application Scientist

Introduction

Maraviroc is a first-in-class CCR5 antagonist, functioning as an entry inhibitor to prevent HIV-1 from entering human cells.[1][2] Its unique mechanism of action has made it a critical component in antiretroviral therapy, particularly for patients with CCR5-tropic HIV-1 strains.[3] The rigorous quality control of Maraviroc and the characterization of its related compounds are paramount during drug development and manufacturing to ensure safety and efficacy.

This document provides a comprehensive guide to the analytical quantification of Maraviroc and its analogues, with a specific focus on a hypothetical derivative, this compound. While specific methods for this exact analogue are not published, the principles and protocols established for Maraviroc serve as the definitive starting point for method development and validation. The methodologies presented herein—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—are industry-standard techniques renowned for their robustness, precision, and accuracy.

The protocols are designed to be self-validating, adhering to the stringent criteria set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6] We will delve into the causality behind experimental choices, providing researchers and drug development professionals with the foundational knowledge to not only replicate these methods but also to adapt them for novel analogues and diverse matrices.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a workhorse in pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and reliability for quantifying active pharmaceutical ingredients (APIs) and their impurities in bulk materials and final formulations.

Causality and Methodological Principles

The choice of a reversed-phase HPLC method is predicated on the physicochemical properties of Maraviroc and its analogues, which are moderately lipophilic molecules. A C18 stationary phase provides excellent retention and separation based on hydrophobicity. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve efficient elution and sharp, symmetrical peaks.[7][8] UV detection is suitable as the aromatic rings and conjugated systems within the Maraviroc scaffold provide strong chromophores, allowing for sensitive quantification at a specific wavelength.[8][9]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis A Standard & Sample Weighing B Dissolution in Diluent A->B C Sonication & Dilution to Final Concentration B->C D HPLC System (Pump, Injector, Column) C->D Injection E UV Detector D->E F Data Acquisition & Processing E->F

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV for this compound

Note: This protocol is adapted from established methods for Maraviroc.[7][8] It must be fully validated for the specific analogue.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Reference Standard: this compound (characterized).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Trifluoroacetic acid (TFA), potassium dihydrogen orthophosphate.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards (1-50 µg/mL): Prepare a series of dilutions from the Standard Stock Solution using the diluent.

  • Sample Solution: Prepare a solution of the test article in the diluent to achieve a theoretical concentration within the calibration range.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm (scan from 190-400 nm during method development to determine the optimal wavelength for the specific analogue).

  • Gradient Elution:

    • 0-10 min: 30% B to 70% B

    • 10-12 min: 70% B to 30% B

    • 12-15 min: Hold at 30% B (re-equilibration)

4. System Suitability:

  • Inject the standard solution (e.g., 20 µg/mL) six times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

Validation Parameters (Based on ICH Q2(R2) Guidelines)

The following table summarizes typical acceptance criteria for an HPLC-UV assay.

ParameterAcceptance CriteriaTypical Maraviroc Method Performance
Linearity (r²) ≥ 0.9990.9995 over 0.1-4.0 µg/mL[8]
Accuracy (% Recovery) 98.0% - 102.0%98.4% - 100.6%[8]
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0%Intra-assay: ≤ 2.0%[8]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.02 µg/mL[8]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.05 µg/mL[8]
Specificity No interference from blank/placebo at the analyte's retention time.Peak purity confirmed by PDA detector.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, such as quantifying drug concentrations in plasma, cerebrospinal fluid, or urine, LC-MS/MS is the gold standard.[10] Its superior sensitivity and selectivity allow for the detection of picogram-level concentrations in complex biological matrices.[1][11]

Causality and Methodological Principles

The coupling of liquid chromatography with tandem mass spectrometry provides two dimensions of separation. The HPLC system separates the analyte from matrix components, while the mass spectrometer offers highly selective detection based on the analyte's specific mass-to-charge ratio (m/z). The use of an isotopically labeled internal standard (IS) is crucial. The IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, but is distinguished by its different mass. This allows for highly precise and accurate quantification, as the ratio of the analyte peak area to the IS peak area is used for calculation.[11] Protein precipitation is a common and effective sample preparation technique for plasma samples, as it is fast and efficiently removes the majority of interfering proteins.[1][3]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Aliquot Plasma Sample B Add Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Evaporate & Reconstitute E->F G UPLC System F->G Injection H Tandem Mass Spectrometer (MS/MS) G->H I Data Acquisition (MRM Mode) H->I

Caption: Workflow for LC-MS/MS bioanalysis.

Detailed Protocol: LC-MS/MS for this compound in Human Plasma

Note: This protocol is adapted from validated methods for Maraviroc in plasma.[1][11] The MRM transitions must be optimized for this compound.

1. Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Mass spectrometry data analysis software.

  • Analytical column: C8 or C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Internal Standard (IS): Isotopically labeled this compound (e.g., ¹³C₆- or D₅-labeled) is ideal. If unavailable, a structurally similar compound can be used after thorough validation.

  • Solvents and Reagents: As per HPLC-UV method, with the addition of formic acid or ammonium acetate for enhancing ionization.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample/standard/QC, add 25 µL of the internal standard working solution.

  • Add 500 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

3. UPLC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient: A rapid gradient is typically used, with a total run time of 3-5 minutes.

4. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Analyte (this compound): The precursor ion (Q1) will be the [M+H]⁺ of the molecule. The product ion (Q3) will be a stable, high-intensity fragment identified during method development via infusion.

    • Internal Standard: Q1 will be the [M+H]⁺ of the labeled IS; Q3 will be the corresponding labeled fragment.

    • Example for Maraviroc: Q1: m/z 515.3 → Q3: m/z 386.2[11] (Note: these values would be different for the benzyloxyphenyl analogue).

Validation Parameters (Based on FDA Bioanalytical Method Validation Guidelines)

The following table summarizes typical acceptance criteria for a bioanalytical LC-MS/MS assay.

ParameterAcceptance CriteriaTypical Maraviroc Method Performance
Linearity (r²) ≥ 0.99, weighted regression (e.g., 1/x²)Weighted 1/x² quadratic regression over 0.5-1000 ng/mL[11]
Accuracy (%DEV) Within ±15% of nominal (±20% at LLOQ)Inter- and Intra-assay ≤ 10.2%[11]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Inter- and Intra-assay ≤ 5.98%[11]
Lower Limit of Quantification (LLOQ) Lowest standard on the curve meeting accuracy/precision criteria.0.5 ng/mL in plasma[11]
Selectivity & Matrix Effect No significant interfering peaks in blank matrix. Matrix factor should be consistent across lots.Similar matrix effects observed between Maraviroc and its internal standard.[11]
Stability Analyte must be stable under various conditions (freeze-thaw, bench-top, long-term storage).Maraviroc demonstrated stability under various conditions.[11]

Conclusion

The analytical quantification of this compound, or any related pharmaceutical compound, demands robust and validated methods. The HPLC-UV protocol detailed here is ideal for quality control in manufacturing, offering excellent precision for assay and impurity profiling. For bioanalytical studies requiring high sensitivity, the LC-MS/MS method is unparalleled, capable of accurately measuring therapeutic concentrations in complex biological fluids.

While the provided protocols are based on extensive literature for Maraviroc, they represent a validated blueprint. Researchers must perform compound-specific optimization (especially for mass spectrometric parameters) and a full method validation as per ICH and FDA guidelines to ensure data integrity and regulatory compliance.[4][12] The successful application of these methodologies will empower drug development professionals to confidently assess the quality, safety, and pharmacokinetic properties of novel Maraviroc analogues.

References

  • Chen, S., & Oldham, M. A. (2010). An LC-MS-MS method for quantitative determination of maraviroc (UK-427857) in human plasma, urine and cerebrospinal fluid. Biomedical Chromatography, 24(7), 779-786. [Link]

  • Boffito, M., D'Avolio, A., & Sciandra, M. (2014). Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma. PLoS ONE, 9(3), e90390. [Link]

  • Notari, S., & Mancone, C. (2011). A validated high-performance liquid chromatography-ultraviolet method for quantification of the CCR5 inhibitor maraviroc in plasma of HIV-infected patients. Therapeutic Drug Monitoring, 33(3), 359-363. [Link]

  • Chakravarthy, V. K., & Sankar, D. G. (2012). Stability indicating hplc method for determination of maraviroc and its degradants/impurities in bulk and pharmaceutical formulation. Rasayan Journal of Chemistry, 5(1), 90-105. [Link]

  • Chan, A., & Ne, L. (2013). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current Medicinal Chemistry, 20(30), 3736-3756. [Link]

  • D'Avolio, A., & Baietto, L. (2014). A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma. Journal of Pharmaceutical and Biomedical Analysis, 92, 169-173. [Link]

  • Jadhav, S. B., & Mane, A. A. (2015). Development and validation of UV spectroscopic method for determination of maraviroc in bulk and pharmaceutical formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 415-418. [Link]

  • ICH. (2023). Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • AMS Biotechnology (Europe) Ltd. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • MDPI. (2021). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Molecules, 26(16), 4983. [Link]

Sources

Technical Guide: Cell-Based Assays for CCR5 Antagonist Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) predominantly expressed on T-cells and macrophages. It serves two critical biological functions: mediating immune cell chemotaxis via ligands (CCL3, CCL4, CCL5) and acting as the primary co-receptor for R5-tropic HIV-1 entry.[1]

Developing CCR5 antagonists, such as Maraviroc, requires a bifurcated screening strategy:

  • High-Throughput Screening (HTS): Rapid assessment of receptor blockade using surrogate signaling markers (Calcium Flux).

  • Physiological Validation: Confirmation of antiviral potency using HIV-1 pseudovirus entry assays.

Critical Technical Challenge: CCR5 couples endogenously to


, which inhibits cAMP—a difficult signal to measure in HTS with high precision. This guide details the Promiscuous G-Protein Strategy (

)
to force a calcium readout, providing a robust, high-signal-to-noise ratio assay.

Mechanistic Workflow & Assay Strategy

The following diagram illustrates the endogenous CCR5 signaling pathway versus the engineered assay pathways described in this guide.

CCR5_Pathways Ligand Ligand (CCL5 / gp120) CCR5 CCR5 Receptor Ligand->CCR5 Activates Antagonist Antagonist (e.g., Maraviroc) Antagonist->CCR5 Blocks G_i Gαi Protein CCR5->G_i Endogenous G_16 Gα16 (Engineered) CCR5->G_16 Forced Coupling Fusion Membrane Fusion CCR5->Fusion HIV Context cAMP ↓ cAMP G_i->cAMP PLC PLCβ G_16->PLC Calcium Ca2+ Flux (FLIPR Readout) PLC->Calcium Entry Viral Entry (Luciferase) Fusion->Entry

Figure 1: Strategic divergence in CCR5 assays. The green pathway represents the engineered Calcium Flux assay; the red pathway represents the physiological HIV entry assay.

Protocol A: G -Coupled Calcium Flux Assay (HTS)

Principle: Co-expression of the promiscuous G-protein


 redirects CCR5 signaling from the difficult-to-measure 

pathway to the

pathway. This triggers Phospholipase C (PLC) activity, releasing intracellular calcium stores measurable by fluorescent dyes (Fluo-4 or Calcium 6).
Materials & Reagents
ComponentSpecificationPurpose
Cell Line CHO-K1 or HEK293 stably expressing CCR5 and

Assay host
Agonist Recombinant Human CCL5 (RANTES)Receptor activation
Dye Fluo-4 AM or Calcium 6 (Molecular Devices)Ca2+ detection
Blocker Probenecid (2.5 mM)Prevents dye leakage via anion transporters
Buffer Additive 0.1% BSA (Fatty acid-free)CRITICAL: Prevents chemokine adsorption to plastics
Step-by-Step Protocol
  • Cell Seeding (Day -1):

    • Harvest CHO-CCR5-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       cells using Trypsin-EDTA.[2]
      
    • Resuspend in culture medium at

      
       cells/mL.
      
    • Dispense 50 µL/well (

      
       cells) into black-wall, clear-bottom 384-well poly-D-lysine coated plates.
      
    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Dye Loading (Day 0, T-60 min):

    • Prepare Loading Buffer : HBSS + 20 mM HEPES + 2.5 mM Probenecid + Dye (according to manufacturer).

    • Remove culture medium (or use no-wash kit).

    • Add 20 µL Loading Buffer to cells.

    • Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT) to equilibrate.

  • Compound Preparation:

    • Dissolve antagonists in DMSO. Serial dilute (1:3).

    • Transfer to a "Compound Plate" in Assay Buffer (HBSS + 20 mM HEPES + 0.1% BSA ).

    • Note on BSA: Chemokines are "sticky." Omitting BSA leads to potency underestimation.

  • Agonist Preparation:

    • Prepare CCL5 at

      
       concentration (determined previously, typically 10–30 nM) in Assay Buffer.
      
  • Running the Assay (FLIPR/FDSS):

    • Baseline: Read fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

    • Addition 1 (Antagonist): Add 10 µL of test compound. Read for 5–10 minutes to detect potential agonist activity of the compound itself.

    • Addition 2 (Agonist): Add 10 µL of CCL5 (

      
      ).
      
    • Read: Measure kinetics for 90–120 seconds.

  • Data Analysis:

    • Calculate Max-Min RFU (Relative Fluorescence Units) for the agonist phase.

    • Normalize to % Inhibition:

      
      
      

Protocol B: HIV-1 Pseudovirus Entry Assay (Validation)

Principle: This assay uses TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4) containing a Tat-driven Luciferase reporter. "Pseudoviruses" are generated by co-transfecting HEK293T cells with an HIV backbone (env-deleted) and a plasmid expressing the HIV Envelope (Env) of interest (e.g., JR-FL for CCR5-tropic). This is safer (BSL-2) than live virus.

Materials & Reagents
ComponentSpecificationPurpose
Cell Line TZM-bl (NIH AIDS Reagent Program)Reporter cell line
Virus HIV-1 Env-pseudotyped virus (CCR5-tropic)Infection agent
Reagent DEAE-DextranEnhances viral attachment
Readout Bright-Glo™ or Steady-Glo™ (Promega)Luciferase substrate
Step-by-Step Protocol
  • Virus Production (Day -3):

    • Transfect HEK293T cells with Env plasmid and Backbone plasmid (e.g., pSG3

      
      Env).
      
    • Harvest supernatant after 48–72 hours, filter (0.45 µm), and store at -80°C.

  • Cell Preparation (Day 0):

    • Trypsinize TZM-bl cells.[2][3] Resuspend at

      
       cells/mL in DMEM + 10% FBS + 10 µg/mL DEAE-Dextran .
      
  • Infection Setup:

    • In a white 96-well plate, mix:

      • 50 µL diluted Antagonist (3x concentration).

      • 50 µL Pseudovirus (diluted to yield ~50,000 RLU in controls).

    • Incubate Virus + Compound for 30–60 minutes at 37°C . This step allows the antagonist to bind CCR5 before the virus attempts entry.

  • Cell Addition:

    • Add 100 µL of TZM-bl cell suspension (10,000 cells/well) to the Virus/Drug mix.

    • Final Volume: 200 µL.

  • Incubation:

    • Incubate for 48 hours at 37°C, 5% CO

      
      .
      
  • Detection (Day 2):

    • Remove 100 µL of supernatant.

    • Add 100 µL Luciferase Reagent.[4]

    • Lyse for 2 minutes. Read Luminescence.

Protocol C: -Arrestin Recruitment (Bias Check)

Principle: Some antagonists may block G-protein signaling but fail to block


-arrestin recruitment (or vice versa), or induce receptor internalization. This assay uses Enzyme Fragment Complementation (EFC). The receptor is tagged with a small enzyme fragment (ProLink™), and 

-arrestin is tagged with the large fragment (EA). Interaction restores enzyme activity.
Workflow Summary
  • Seed Cells: PathHunter® CHO-K1 CCR5 cells (20 µL/well in 384-well plate).

  • Incubate: Overnight.

  • Add Antagonist: 5 µL (5x conc). Incubate 30 min at 37°C.

  • Add Agonist: 5 µL CCL5 (

    
    ). Incubate 90 min at 37°C.
    
  • Detection: Add 12 µL Detection Reagent. Incubate 60 min at RT.

  • Read: Chemiluminescence.

Data Interpretation & Troubleshooting

Comparative Data Analysis
ParameterCalcium Flux (

)
HIV-1 Entry (TZM-bl)
Throughput High (384/1536-well)Medium (96/384-well)
Time to Result < 2 Hours48 Hours
Biological Relevance Functional SignalingDisease Pathology
Typical

Potency often 2-5x lower (more potent) due to receptor reservePotency reflects physiological barrier
Interference Autofluorescence of compoundsCell toxicity (mimics inhibition)
Troubleshooting Guide
  • Issue: Low Signal Window in Calcium Assay.

    • Cause: Poor

      
       expression or dye leakage.
      
    • Fix: Re-select clones with antibiotic pressure; ensure Probenecid is fresh.

  • Issue: High Variation in

    
     (Shift to right). 
    
    • Cause: Ligand stickiness.

    • Fix: Increase BSA to 0.5% or use low-binding plastics.

  • Issue: TZM-bl Toxicity.

    • Cause: Compound kills cells, reducing luciferase (False Positive).

    • Fix: Run a parallel CellTiter-Glo viability assay on the same plate.

References

  • Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor 5 (CCR5) with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy. Link

  • Montefiori, D. C. (2009). Measuring HIV neutralization in a luciferase reporter gene assay. Methods in Molecular Biology. Link

  • Zhang, R., et al. (2003). Use of a Galpha16-coupled calcium assay for high-throughput screening of GPCRs. Assay and Drug Development Technologies. Link

  • Southern, J. A., et al. (2013). Screening of CCR5 antagonists: Comparison of Calcium Flux and Radioligand Binding Assays. Journal of Biomolecular Screening. Link

  • DiscoverX. (2023). PathHunter® β-Arrestin Assays User Manual. Link

Sources

Advanced Application Note: Research Plan for 4-Benzyloxyphenyl Maraviroc

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scientific Rationale

4-Benzyloxyphenyl Maraviroc (4-BPM) represents a structural derivative of the FDA-approved HIV entry inhibitor Maraviroc (Selzentry/Celsentri). Maraviroc functions as a negative allosteric modulator (NAM) of the CCR5 co-receptor. It binds within a transmembrane cavity formed by helices 1, 2, 3, and 7, distinct from the extracellular gp120 binding site.

The introduction of a 4-benzyloxyphenyl moiety (likely replacing the standard phenyl or modifying the cyclohexyl carboxamide region) introduces significant lipophilicity and bulk. This modification aims to probe the depth of the hydrophobic pocket (specifically interactions with Trp248 and Tyr251 ) but introduces metabolic risks via O-dealkylation.

This research plan is designed to validate 4-BPM as a potent antagonist while rigorously assessing its "drug-like" properties against the parent compound.

Visualizing the Research Workflow

The following decision tree outlines the critical path for validating 4-BPM, prioritizing "killer" experiments early (Fail Fast strategy).

ResearchPlan Start Compound Synthesis (4-BPM) QC Phase 1: Chemical QC (LC-MS / NMR / Purity >95%) Start->QC Binding Phase 2: Functional Potency (Ca2+ Flux / FLIPR) QC->Binding Pass Stop1 Refine Synthesis QC->Stop1 Fail ADME Phase 3: Metabolic Stability (Microsomal Clearance) Binding->ADME IC50 < 10 nM Stop2 Discard (Low Potency) Binding->Stop2 IC50 > 100 nM Tox Phase 4: Cytotoxicity (HepG2 / ATP Assay) ADME->Tox t1/2 > 30 min Stop3 Discard (High Clearance) ADME->Stop3 t1/2 < 10 min Decision Lead Candidate Selection Tox->Decision High Safety Margin

Figure 1: Strategic Go/No-Go decision tree for this compound evaluation.

Physicochemical Characterization (Phase 1)

Before biological testing, the impact of the benzyloxy group on physicochemical properties must be quantified. This moiety significantly increases cLogP , potentially reducing aqueous solubility but increasing membrane permeability.

PropertyMaraviroc (Parent)This compound (Predicted)Impact on Research
Molecular Weight 513.67 g/mol ~619.8 g/mol Risk: Violation of Lipinski's Rule of 5 (MW > 500).[1][2]
cLogP (Lipophilicity) ~2.9 - 3.5~4.5 - 5.2Benefit: Enhanced passive permeability.Risk: High non-specific binding (NSB) in assays.
Solubility ModerateLow (Aqueous)Action: DMSO stocks must be prepared at 10 mM; aqueous buffers require <0.1% DMSO.
Metabolic Liability N-dealkylation (CYP3A4)O-dealkylation + N-dealkylationCritical: The benzyl ether is a prime site for CYP-mediated cleavage.
Phase 2: Functional Pharmacology (Calcium Flux Assay)

Objective: Determine the antagonistic potency (


) of 4-BPM against CCR5.
Rationale:  CCR5 is a G

i-coupled GPCR. Upon activation by its ligand (CCL5/RANTES), it triggers intracellular calcium mobilization. An antagonist will block this calcium spike.
Protocol: FLIPR Calcium Flux Assay

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human CCR5 and G

    
    16 (promiscuous G-protein to couple to Calcium).
    
  • Reagents: Fluo-4 AM or Calcium 6 dye (Molecular Devices), Probenecid (inhibits dye efflux), Recombinant Human CCL5 (RANTES).

  • Instrumentation: FLIPR Tetra or FlexStation 3.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed CCR5-CHO cells at 10,000 cells/well in black-wall, clear-bottom 384-well plates.

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Dye Loading (Critical Step):

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid.

    • Add Calcium 6 dye to cells. Incubate for 60 min at 37°C, then 15 min at RT.

    • Note: Do not wash cells if using "No-Wash" kits; this preserves monolayer integrity.

  • Compound Addition (Antagonist Mode):

    • Prepare 4-BPM serial dilutions (10-point, 1:3 dilution starting at 10

      
      M) in HBSS.
      
    • Add 4-BPM to cells using the FLIPR fluidics head.

    • Incubate for 30 minutes at RT. This allows the allosteric modulator to equilibrate within the transmembrane pocket.

  • Agonist Challenge:

    • Prepare CCL5 (RANTES) at

      
       concentration (typically 10–50 nM).
      
    • Inject CCL5 while simultaneously recording fluorescence (Excitation 485nm / Emission 525nm).

  • Data Analysis:

    • Calculate Max-Min fluorescence units (RFU).

    • Fit data to a 4-parameter logistic equation to derive

      
      .
      
    • Success Criteria: 4-BPM must show

      
       nM to be considered a viable lead.
      
Phase 3: ADME & Metabolic Stability

Objective: Assess the metabolic vulnerability of the benzyloxy ether linkage. Scientific Insight: The "benzyloxy" group is susceptible to O-dealkylation by CYP450 enzymes (specifically CYP2D6 and CYP3A4). If this happens rapidly, the compound will have a short half-life (


) in vivo, reverting to a phenol metabolite which may lose potency.
Protocol: Microsomal Stability Assay

Materials:

  • Enzymes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology:

  • Incubation Mix:

    • Pre-warm phosphate buffer (100 mM, pH 7.4) to 37°C.[3][4][5]

    • Prepare Master Mix: Buffer + HLM (final conc 0.5 mg/mL) + 4-BPM (final conc 1

      
      M).
      
    • Control: Include Maraviroc (parent) and Verapamil (high clearance control).

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Total reaction volume: 200

      
      L per well.
      
  • Sampling:

    • Remove 30

      
      L aliquots at timepoints: 
      
      
      
      min.
    • Immediately dispense into 120

      
      L ice-cold Acetonitrile (containing Internal Standard) to quench the reaction.
      
  • Processing:

    • Centrifuge plates at 4000 rpm for 20 min to pellet protein.

    • Inject supernatant into LC-MS/MS.[4]

  • Calculation:

    • Plot ln(% remaining parent) vs. time.

    • Slope (

      
      ) determines 
      
      
      
      .
    • Calculate Intrinsic Clearance (

      
      ):
      
      
      
      

Interpretation:

  • Stable:

    
    
    
    
    
    L/min/mg. (Ideal)
  • Unstable:

    
    
    
    
    
    L/min/mg. (Likely due to O-dealkylation).
Mechanistic Visualization: CCR5 Allostery

Understanding where 4-BPM binds is crucial for interpreting SAR data. Unlike chemokines that bind the surface, Maraviroc derivatives bind deep within the transmembrane bundle.

CCR5_Mechanism cluster_membrane CCR5 Transmembrane Domain TM_Pocket Hydrophobic Pocket (TM1, TM2, TM3, TM7) Conformation Receptor Locked (Cannot fuse with HIV) TM_Pocket->Conformation Stabilizes Inactive State Residues Key Interactions: Trp248, Tyr251, Glu283 gp120 HIV gp120 / CCL5 (Extracellular) gp120->TM_Pocket Attempts Binding BPM 4-Benzyloxyphenyl Maraviroc (4-BPM) BPM->TM_Pocket Occupies (High Affinity) BPM->Residues Hydrophobic Stacking Conformation->gp120 Blocks Entry

Figure 2: Allosteric mechanism of action. 4-BPM occupies the transmembrane cavity, stabilizing the receptor in a conformation that prevents HIV gp120 entry.

References
  • Dorr, P., et al. (2005).[6][7] "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5."[6][7] Antimicrobial Agents and Chemotherapy.[8]

  • Tan, Q., et al. (2013). "Structure of the CCR5 chemokine receptor–HIV entry inhibitor maraviroc complex." Science.

  • FDA Center for Drug Evaluation and Research. (2007). "Clinical Pharmacology and Biopharmaceutics Review: Maraviroc."

  • Zhang, J., et al. (2012). "A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists." Assay Guidance Manual.

  • Cyprotex. "Microsomal Stability Assay Protocol."

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Benzyloxyphenyl Maraviroc Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Target & The Challenge

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are synthesizing 4-Benzyloxyphenyl Maraviroc (often designated as Impurity B or a specific metabolite precursor ).

Unlike the standard Maraviroc synthesis which utilizes a simple phenyl ring, this target introduces a bulky, electron-donating 4-benzyloxy group on the propyl chain. This modification fundamentally alters the solubility profile, steric hindrance during the critical reductive amination step, and the final purification dynamics.

This guide treats the synthesis as a convergent assembly of three fragments, with specific troubleshooting for the modified "Right-Wing" assembly where the benzyloxy group is introduced.

Module 1: Convergent Synthesis Workflow

The synthesis of this compound follows the "Pfizer Route" logic but requires adaptation for the benzyloxy-substituted starting material.

Visualizing the Pathway

Maraviroc_Synthesis Start1 Fragment A: 4-(Benzyloxy)benzaldehyde (Precursor) Step1 Step 1: Reductive Amination (Critical Failure Point) Reagent: NaBH(OAc)3, AcOH Start1->Step1 Modified Linker Start2 Fragment B: Tropane-Triazole Amine (The 'Core') Start2->Step1 Nucleophile Start3 Fragment C: 4,4-Difluorocyclohexane carboxylic Acid Step2 Step 2: Amide Coupling Reagent: EDCI/HOBt or HATU Start3->Step2 Acylation Inter1 Intermediate: Secondary Amine Scaffold Step1->Inter1 C-N Bond Formation Inter1->Step2 Final Target: This compound (CAS 1391048-06-8) Step2->Final

Figure 1: Convergent assembly of this compound. The primary deviation from standard protocols occurs at Step 1 due to the substituted aldehyde.

Module 2: Troubleshooting The Critical Steps

Phase 1: The Reductive Amination (The Bottleneck)

The Issue: Low yield or incomplete conversion when coupling the tropane-triazole amine with 3-(4-(benzyloxy)phenyl)propanal. The Cause: The 4-benzyloxy group adds significant steric bulk and electron density compared to the standard phenyl group. This slows the formation of the iminium ion intermediate.

SymptomProbable CauseCorrective Action
Stalled Reaction (<40% Conv.) Iminium ion failed to form due to steric hindrance or wet solvent.Protocol Adjustment: Pre-mix the amine and aldehyde in DCM/AcOH (10:1) for 2 hours before adding STAB (Sodium Triacetoxyborohydride). This forces imine formation.[1]
Over-Alkylation (Bis-alkylation) Highly reactive aldehyde reacting twice with the amine.Stoichiometry Check: Ensure the Tropane amine is in slight excess (1.1 eq) relative to the aldehyde. Do not use excess aldehyde.
Reduction of Aldehyde to Alcohol STAB added too quickly or pH too low.Reagent Control: Add STAB in 3 portions over 1 hour. Maintain temperature at 0°C during addition, then warm to RT.
Phase 2: Amide Coupling (The Acylation)

The Issue: Difficulty coupling the 4,4-difluorocyclohexanecarboxylic acid to the secondary amine generated in Phase 1. The Cause: The secondary amine is now flanked by the bulky tropane ring AND the bulky benzyloxyphenyl group. Standard coupling agents may struggle to access the nitrogen.

Recommended Protocol (High-Hindrance System):

  • Activation: Do not use standard EDCI. Switch to HATU (1.2 eq) or T3P (Propylphosphonic anhydride) in EtOAc/DMF.

  • Base: Use DIPEA (3.0 eq) to ensure the amine is deprotonated.

  • Temperature: If reaction stalls at RT, heat to 45°C . The benzyloxy ether is stable at this temperature.

Module 3: Purification & Isolation Strategy

The 4-Benzyloxyphenyl analog is significantly more lipophilic than Maraviroc. Standard reverse-phase gradients will result in late elution.

HPLC Troubleshooting Guide
  • Column: C18 (XBridge or equivalent), 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Ammonium Hydroxide in Water (High pH is crucial for basic tropane stability).

    • B: Acetonitrile.

  • Gradient Issue: If the peak broadens or splits:

    • Diagnosis: Rotamers around the amide bond are common in Maraviroc analogs.

    • Fix: Run the column at 40-50°C to coalesce the rotamer signals.

Module 4: Decision Tree for Impurity Analysis

If you are isolating this compound as an impurity from a bulk Maraviroc batch, use this logic flow to confirm identity.

Impurity_Logic Start Unknown Impurity Detected (RRT > 1.2 vs Maraviroc) MassSpec Check MS (ESI+) Start->MassSpec MassCheck Does m/z = ~620 (M+H)? MassSpec->MassCheck YesMass Likely 4-Benzyloxyphenyl Analog MassCheck->YesMass Yes NoMass Check for other analogs (e.g., 4-Chloro, Des-fluoro) MassCheck->NoMass No FragCheck Perform MS/MS Fragmentation YesMass->FragCheck Fragment Loss of 91 Da (Benzyl)? Loss of Tropane? FragCheck->Fragment Confirm Confirmed: This compound Fragment->Confirm Yes

Figure 2: Analytical decision tree for confirming the presence of the 4-Benzyloxyphenyl impurity.

Frequently Asked Questions (FAQ)

Q1: Can I use catalytic hydrogenation (H2, Pd/C) to purify this compound? A: ABSOLUTELY NOT. The "4-Benzyloxyphenyl" group defines this specific molecule. Using H2/Pd/C will cleave the benzyl ether, converting your target into 4-Hydroxyphenyl Maraviroc (a different metabolite). If you must use hydrogenation for other steps, use a poison (e.g., Pd/CaCO3) or avoid it entirely in favor of chemical reduction methods.

Q2: My reductive amination yields a "sticky gum" that won't crystallize. Why? A: The benzyloxy group adds significant lipophilicity, preventing the formation of the crystalline solids seen in standard Maraviroc synthesis (which often uses tartrate salts).

  • Solution: Do not attempt crystallization. Purify via Flash Chromatography (DCM:MeOH:NH3, 95:5:0.5) and isolate as a foam. If a solid is required for stability, form the fumarate salt .

Q3: Why is the 4-Benzyloxyphenyl analog relevant? A: It is primarily used as a Reference Standard (CAS 1391048-06-8) to quantify impurities in the commercial production of Maraviroc. It indicates contamination of the phenylalanine starting material with O-benzyl-tyrosine derivatives.

References

  • Price, D. A., et al. (2005).[2] "Initial synthesis of UK-427,857 (Maraviroc)." Tetrahedron Letters, 46(30), 5005-5007.[2]

    • Context: Establishes the baseline reductive amination conditions (STAB/AcOH)
  • Haycock-Lewandowski, S. J., et al. (2008).[2] "Development of a Bulk Enabling Route to Maraviroc (UK-427,857)." Organic Process Research & Development, 12(6), 1094-1103.[2]

    • Context: Provides the detailed "Pfizer Route" and impurity profiles, including the handling of tropane intermedi
  • Amzeal Research. (n.d.). "Maraviroc 4-Benzyloxyphenyl Impurity Data Sheet (CAS 1391048-06-8)."

    • Context: Verifies the existence and CAS number of the specific 4-Benzyloxyphenyl deriv
  • Wroński, M., et al. (2023).[3] "Multivariate Chemometric Comparison of Forced Degradation... of Maraviroc." Molecules, 28(3), 1195.[3]

    • Context: Discusses the oxidative stability and degradation pathways relevant to the Maraviroc scaffold.

Sources

Technical Support Center: Optimizing 4-Benzyloxyphenyl Maraviroc for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational

Subject: Dosage Optimization & Solubility Management for 4-Benzyloxyphenyl Maraviroc (4-BPM) Ticket Priority: High (Technical Sensitivity) Assigned Specialist: Senior Application Scientist, Virology & Screening

Executive Summary

You are working with This compound (4-BPM) . While structurally related to the approved CCR5 antagonist Maraviroc (MVC), the addition of the 4-benzyloxyphenyl group significantly alters the physicochemical properties of the molecule.

Critical Technical Alert: This modification increases the lipophilicity (


) of the compound compared to the parent Maraviroc. This introduces two primary experimental risks:
  • Aqueous Precipitation: The compound is prone to "crashing out" in aqueous culture media, leading to false negatives.

  • Protein Binding: High affinity for serum albumin (BSA/FBS) causes a significant "serum shift," reducing the free drug available to bind CCR5.

This guide provides a self-validating protocol to optimize dosage and ensure data integrity.

Module 1: Solubility & Stock Preparation

The Problem: Direct addition of high-concentration DMSO stocks into cell culture media causes immediate microprecipitation. This is invisible to the naked eye but results in erratic dose-response curves.

Protocol: The "Intermediate Dilution" Method

Do not spike 100% DMSO stock directly into the assay well. Use this standardized workflow to maintain solubility.

Step-by-Step Workflow:

  • Primary Stock: Dissolve 4-BPM powder in 100% anhydrous DMSO to 10 mM . Vortex for 60 seconds. Inspect for clarity.

  • Intermediate Stock (100x): Dilute the Primary Stock into 100% DMSO (not media) to create a serial dilution series (e.g., 10 mM

    
     3 mM 
    
    
    
    1 mM).
  • Working Solution (2x): Dilute the Intermediate Stock 1:50 into serum-free media . This yields a 2% DMSO solution at 2x the final assay concentration.

    • Why? This step allows the compound to equilibrate in an aqueous environment without the interference of serum proteins initially.

  • Final Assay: Add the Working Solution (2x) to the cells (which are in media with 2x serum).

    • Result: Final DMSO concentration is 1% (tolerable for most cell lines), and the compound is stably dispersed.

Visualization: Solubility-Optimized Dilution Scheme

DilutionProtocol cluster_0 Solvent Phase cluster_1 Aqueous Phase Stock Primary Stock (10 mM in 100% DMSO) Inter Intermediate Series (Serial Dilution in 100% DMSO) Stock->Inter Serial Dilution Working Working Solution (2x) (Dilute 1:50 in Serum-Free Media) Inter->Working 1:50 Dilution (Critical Step) Well Final Assay Well (Add 1:1 to Cells) Working->Well Addition to Cells

Figure 1: The "Intermediate Dilution" workflow prevents microprecipitation by ensuring the compound is diluted into media from a pre-diluted DMSO state, rather than a highly concentrated shock.

Module 2: Dosage Strategy & The "Serum Shift"

The Problem: 4-BPM is highly hydrophobic. In standard media containing 10% Fetal Bovine Serum (FBS), >99% of the drug may bind to albumin, leaving <1% free to inhibit CCR5.

The Solution: You must determine the Protein-Adjusted IC50 .

Experimental Design: The Paired Assay

Run two parallel dose-response curves to calculate the Shift Value.

ParameterCondition A: Low SerumCondition B: Physiological Serum
FBS Concentration 0.5% or 1%10% or added Human Serum (HS)
Expected IC50 Low (e.g., 2–10 nM)High (e.g., 50–200 nM)
Purpose Determines intrinsic potencyDetermines functional potency

Dosage Range Recommendation: Start with a broad 9-point semi-log dilution series.

  • Top Concentration: 10 µM (Do not exceed 30 µM due to solubility limits).

  • Bottom Concentration: 0.1 nM.

  • Controls:

    • Positive: Maraviroc (Parent) at 1 µM.

    • Negative: DMSO Vehicle (1%).

Mechanism of Action & Binding Context[1][2][3]

4-BPM, like Maraviroc, acts as an allosteric inhibitor.[1] It binds to a transmembrane cavity, locking CCR5 in a conformation that cannot bind the HIV gp120 envelope glycoprotein.

MOA CCR5 CCR5 Receptor (Transmembrane) ConfChange Conformational Lock CCR5->ConfChange Induces gp120 HIV-1 gp120 (Viral Entry Protein) Block Entry Blocked gp120->Block No Fusion Drug 4-Benzyloxyphenyl Maraviroc Drug->CCR5 Allosteric Binding (Hydrophobic Pocket) ConfChange->gp120 Prevents Binding

Figure 2: Allosteric inhibition mechanism. 4-BPM binds within the transmembrane helices, preventing the extracellular conformational change required for HIV gp120 recognition.

Module 3: Troubleshooting & FAQs

Q1: My IC50 curve plateaus at 80% inhibition instead of 100%. Why?

Diagnosis: This is likely a solubility limit, not a potency limit. Explanation: At concentrations >10 µM, the 4-benzyloxyphenyl derivative may be precipitating, reducing the effective concentration in the well. Fix: Check the plate under a microscope at 40x magnification. If you see small crystals or "oily" droplets, reduce the top concentration and ensure you are strictly following the Intermediate Dilution Method (Module 1).

Q2: The cells in the high-dose wells look rounded/dead. Is this specific toxicity?

Diagnosis: Likely off-target cytotoxicity (CC50). Explanation: The benzyl ether moiety can increase membrane intercalation, leading to non-specific membrane disruption. Fix: Calculate the Selectivity Index (SI) .

  • Run a cytotoxicity assay (MTT or CellTiter-Glo) on uninfected cells using the same dosage range.

  • Calculate:

    
    .
    
  • A viable drug candidate should have an SI > 10 (ideally > 100). If the SI is < 5, the observed viral inhibition is likely due to cell death, not CCR5 blockade.

Q3: Can I use plasticware for serial dilutions?

Diagnosis: Lipophilic compound adsorption. Explanation: Highly hydrophobic compounds like 4-BPM stick to polystyrene. Fix: Use polypropylene plates/tubes for all intermediate dilutions. Only the final assay plate (containing cells) should be polystyrene.

References

  • Vandekerckhove, L. P., et al. (2011).[2] European guidelines on the clinical management of HIV-1 tropism testing. The Lancet Infectious Diseases.

  • Dorr, P., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy.

  • Molcan Corporation. (n.d.). MRV64: Maraviroc 4-Benzyloxyphenyl Impurity.[3] Product Catalog.

  • Food and Drug Administration (FDA). (2007).[4] Selzentry (maraviroc) Tablets - Label Information. FDA Access Data.

  • Petersen, S., et al. (2012). Determining drug release rates of hydrophobic compounds from nanocarriers. Royal Society Open Science.

Sources

Technical Support Center: Enhancing the Bioavailability of Maraviroc Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the oral bioavailability of Maraviroc and its derivatives. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols in a readily accessible question-and-answer format to support your experimental endeavors. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the inherent challenges of Maraviroc's bioavailability and the strategies to improve it.

Q1: What are the primary factors limiting the oral bioavailability of Maraviroc?

A1: The oral bioavailability of Maraviroc is modest, approximately 23% for a 100 mg dose and 33% for a 300 mg dose.[1] This is primarily due to two key factors:

  • Poor Permeability: Maraviroc exhibits low permeability across the intestinal epithelium.[2] This characteristic hinders its efficient absorption from the gastrointestinal tract into the bloodstream.

  • Extensive First-Pass Metabolism: Maraviroc is a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in the liver and small intestine.[3] This results in significant metabolism of the drug before it reaches systemic circulation, a phenomenon known as first-pass metabolism, which reduces the amount of active drug available.

Q2: What is the Biopharmaceutics Classification System (BCS) class of Maraviroc and why is it important?

A2: Maraviroc is generally considered a BCS Class III or IV compound, characterized by low permeability. While it has good aqueous solubility, its absorption is limited by its ability to cross the intestinal membrane.[4] Understanding the BCS class is crucial as it helps in selecting the most appropriate bioavailability enhancement strategy. For compounds with low permeability, strategies often focus on improving their transport across the intestinal barrier.

Q3: What are the main formulation strategies to improve the bioavailability of Maraviroc derivatives?

A3: Several formulation strategies can be employed to overcome the bioavailability challenges of Maraviroc and its derivatives. These can be broadly categorized as:

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in an amorphous state within a polymer matrix. The amorphous form of a drug generally exhibits higher solubility and dissolution rates compared to its crystalline form.[5][6]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs. They can facilitate drug transport via the lymphatic system, thereby bypassing first-pass metabolism.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption. Polymeric nanoparticles and solid lipid nanoparticles are common approaches.[2][7]

Q4: How do Maraviroc derivatives aim to improve upon the parent drug's properties?

A4: The development of Maraviroc derivatives is focused on improving its pharmacokinetic profile. This includes synthesizing analogs with modifications to the chemical structure that can lead to:

  • Increased Permeability: By altering the lipophilicity or hydrogen bonding capacity of the molecule.

  • Reduced Susceptibility to Efflux Pumps: Modifying the structure to be less recognized by efflux transporters in the gut wall.

  • Decreased First-Pass Metabolism: Designing derivatives that are less susceptible to metabolism by CYP3A4.

Section 2: Troubleshooting Guide

This section provides practical advice for overcoming common experimental hurdles encountered during the development and testing of Maraviroc derivative formulations.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low Encapsulation Efficiency in Nanoparticle/Lipid Formulations 1. Poor solubility of the derivative in the chosen polymer/lipid matrix.2. Drug precipitation during the formulation process.3. Inappropriate drug-to-carrier ratio.1. Solubility Screening: Conduct thorough solubility studies of your derivative in various polymers, oils, and surfactants to select a system with high solubilizing capacity.[8] 2. Process Optimization: For emulsion-based methods, ensure rapid homogenization and stabilization to prevent premature drug precipitation. For solvent evaporation methods, consider the rate of solvent removal.[9] 3. Ratio Optimization: Systematically vary the drug-to-carrier ratio to find the optimal loading capacity without compromising formulation stability. Start with a higher lipid-to-drug molar ratio (e.g., 20:1 or higher) and gradually increase the drug concentration.[10]
Inconsistent Results in Caco-2 Permeability Assays 1. Low aqueous solubility of the derivative leading to precipitation in the assay medium.2. Non-specific binding of the derivative to the assay plate or cell monolayer.3. Cytotoxicity of the formulation excipients.1. Formulation for Assay: Prepare the test solution in a formulation that maintains the derivative's solubility, such as a solution containing a low percentage of a non-toxic solubilizing agent (e.g., DMSO, cyclodextrin). Ensure the final concentration of the solubilizing agent does not affect cell monolayer integrity.[11][12] 2. Recovery Studies: Perform recovery experiments by incubating the derivative solution in the assay plates without cells to quantify any loss due to non-specific binding. 3. Excipient Toxicity Testing: Pre-screen all formulation excipients for their potential cytotoxicity on Caco-2 cells at the concentrations to be used in the permeability assay.[13]
High Variability in In Vivo Pharmacokinetic Data 1. Food effects on drug absorption.2. Inconsistent formulation performance in the gastrointestinal environment.3. Inter-animal variability in metabolism.1. Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animal models to assess the impact of food on the absorption of your formulation. 2. Biorelevant Dissolution Testing: Perform in vitro dissolution studies using media that mimic the fed and fasted states of the stomach and intestine to better predict in vivo performance. 3. Sufficient Sample Size: Use an adequate number of animals in each group to account for biological variability and ensure statistically significant results.
Amorphous Solid Dispersion Recrystallizes Upon Storage 1. Incompatible polymer selection.2. Insufficient drug-polymer interaction.3. High humidity during storage.1. Polymer Screening: Screen a variety of polymers with different properties (e.g., glass transition temperature, functional groups) to find one that is thermodynamically compatible with your derivative.[14][15] 2. Characterize Interactions: Use techniques like Fourier-transform infrared spectroscopy (FTIR) to investigate potential hydrogen bonding or other interactions between the drug and polymer that can stabilize the amorphous form. 3. Controlled Storage Conditions: Store the solid dispersion in a desiccator or under controlled low humidity conditions to prevent moisture-induced recrystallization.

Section 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments in the development and evaluation of Maraviroc derivative formulations.

Formulation of Maraviroc Derivative Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a Maraviroc derivative to enhance its dissolution rate.

Materials:

  • Maraviroc derivative

  • Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose (HPMC))[15]

  • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator or hot plate

  • Mortar and pestle

  • Sieves

Protocol:

  • Dissolution: Accurately weigh the Maraviroc derivative and the chosen polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio). Dissolve both components in a minimal amount of a suitable volatile organic solvent in a round-bottom flask.[2][4]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue evaporation until a dry film is formed on the inner surface of the flask.[4] Alternatively, the solvent can be evaporated on a hot plate with continuous stirring in a fume hood.[16]

  • Drying: Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.[4]

  • Characterization: Characterize the prepared solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[17] Determine the drug content using a validated analytical method such as HPLC.

Preparation of Maraviroc Derivative Loaded Polymeric Nanoparticles by Emulsification-Solvent Evaporation

Objective: To formulate a Maraviroc derivative into polymeric nanoparticles to improve its dissolution and permeability.

Materials:

  • Maraviroc derivative

  • Polymer (e.g., Poly(lactic-co-glycolic acid) (PLGA))

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), Pluronic F68)[9]

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of the Maraviroc derivative and PLGA in the organic solvent.

  • Emulsification: Add the organic phase dropwise to the aqueous surfactant solution under high-speed homogenization or probe sonication. This will form an oil-in-water (o/w) emulsion.[9]

  • Solvent Evaporation: Continuously stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid polymeric nanoparticles.[9]

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.

  • Washing: Wash the collected nanoparticles with deionized water to remove any excess surfactant and un-encapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.

  • Characterization: Characterize the nanoparticles for their size, polydispersity index, and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency and drug loading by quantifying the amount of encapsulated drug using a validated HPLC method.[8]

In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a Maraviroc derivative and identify potential efflux transporter interactions.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES)

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds (high and low permeability)

  • Analytical instrument for drug quantification (e.g., LC-MS/MS)

Protocol:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[13]

  • Monolayer Integrity Assessment: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the formation of tight junctions. The TEER values should be within the acceptable range for your laboratory.

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test solution containing the Maraviroc derivative to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

  • Permeability Experiment (Basolateral to Apical - B to A):

    • Follow the same procedure as above, but add the test solution to the basolateral chamber and collect samples from the apical chamber. This is done to determine the efflux ratio.

  • Paracellular Integrity Check: After the permeability experiment, measure the flux of Lucifer yellow across the monolayer to confirm that the integrity of the tight junctions was maintained throughout the experiment.

  • Sample Analysis: Quantify the concentration of the Maraviroc derivative in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[18]

Section 4: Visualizing Key Concepts

To further aid in the understanding of the principles and workflows discussed, the following diagrams are provided.

Bioavailability_Factors cluster_Formulation Formulation Strategies cluster_Physicochemical Physicochemical Properties Solid_Dispersion Solid Dispersion Solubility Solubility Solid_Dispersion->Solubility enhances Lipid_Based Lipid-Based Systems Lipid_Based->Solubility enhances Permeability Permeability Lipid_Based->Permeability enhances Metabolism First-Pass Metabolism Lipid_Based->Metabolism bypasses Nanoparticles Nanoparticles Nanoparticles->Solubility enhances Nanoparticles->Permeability enhances Bioavailability Improved Bioavailability Solubility->Bioavailability Permeability->Bioavailability Metabolism->Bioavailability Maraviroc_Derivative Maraviroc Derivative Maraviroc_Derivative->Solid_Dispersion improves Maraviroc_Derivative->Lipid_Based improves Maraviroc_Derivative->Nanoparticles improves Formulation_Workflow Start Start: Low Bioavailability Derivative Screening Physicochemical Characterization & Excipient Compatibility Screening Start->Screening Formulation_Dev Formulation Development Screening->Formulation_Dev Solid_Disp Solid Dispersion Formulation_Dev->Solid_Disp Strategy 1 Lipid_Form Lipid-Based Formulation Formulation_Dev->Lipid_Form Strategy 2 Nano_Form Nanoparticle Formulation Formulation_Dev->Nano_Form Strategy 3 In_Vitro_Eval In Vitro Evaluation (Dissolution, Permeability) Solid_Disp->In_Vitro_Eval Lipid_Form->In_Vitro_Eval Nano_Form->In_Vitro_Eval Optimization Optimization? In_Vitro_Eval->Optimization Optimization->Formulation_Dev No In_Vivo_Study In Vivo Pharmacokinetic Study Optimization->In_Vivo_Study Yes End End: Optimized Formulation In_Vivo_Study->End

Sources

Technical Support Center: CCR5 Inhibitor Resistance & Next-Gen Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers investigating resistance to CCR5 inhibitors, specifically focusing on the mechanistic evaluation of next-generation analogs like 4-Benzyloxyphenyl Maraviroc .

This guide is structured to address the three critical phases of resistance analysis: Differentiation , Characterization , and Remediation .

Topic: Overcoming Resistance to CCR5 Inhibitors (Focus: this compound) Role: Senior Application Scientist Status: Operational

Diagnostic Module: Differentiating Tropism Shift from True Resistance

User Query: "My viral breakthrough assay shows high replication despite therapeutic levels of Maraviroc. How do I know if the virus has mutated to use CXCR4 or if it has developed resistance to the CCR5 inhibitor itself?"

Technical Insight

Viral breakthrough on CCR5 inhibitors (CCR5i) occurs via two distinct mechanisms.[1] You must distinguish these before proceeding with analog testing (e.g., this compound).

  • Tropism Shift (Coreceptor Switch): The outgrowth of pre-existing CXCR4-using (X4) populations. The virus no longer needs CCR5.

  • Non-Competitive Resistance (True Resistance): The virus retains R5 tropism but adapts to utilize the drug-bound conformation of CCR5.

Troubleshooting Protocol: The Dual-Antagonist Phenotyping Assay

Do not rely solely on V3 loop genotyping, as it often misses minority variants. Use this phenotypic exclusion workflow.

Step-by-Step Methodology:

  • Cell System: Use TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4 with a Tat-driven luciferase reporter).

  • Inhibitor Matrix Preparation:

    • Well A: No Drug (Control).

    • Well B: High-dose Maraviroc (10 µM) – Blocks CCR5.

    • Well C: High-dose AMD3100 (10 µM) – Blocks CXCR4.

    • Well D: Maraviroc + AMD3100 – Blocks both.

  • Infection: Infect wells with the breakthrough viral supernatant (MOI 0.05).

  • Readout: Measure Luciferase (RLU) at 48 hours.

Data Interpretation Table:

Result PatternWell B (MVC Only)Well C (AMD Only)Well D (Dual)DiagnosisAction
Pattern 1 InhibitedHigh RLUInhibitedWild-Type R5 Drug failure likely pharmacokinetic, not resistance.
Pattern 2 High RLUInhibitedInhibitedTropism Shift (X4) CCR5 inhibitors are ineffective. Stop testing.
Pattern 3 High RLU High RLU InhibitedTrue R5 Resistance Virus uses drug-bound CCR5.[2] Proceed to Module 2.

Mechanism Module: Characterizing "Plateau Effect" Resistance

User Query: "I am testing this compound against a resistant strain. The IC50 values are shifting, but the curve looks odd. It flattens out before reaching 100% inhibition. What does this mean?"

Technical Insight

In CCR5 inhibitor resistance, the Maximal Percent Inhibition (MPI) is a more critical metric than IC50.

  • Mechanism: Resistant gp120 mutates (often in the V3 loop) to recognize the altered conformation of the CCR5 extracellular loops (ECL) caused by the inhibitor binding.[3]

  • The Plateau: Because the virus can enter via the drug-bound receptor, increasing the drug concentration does not eliminate entry. It simply saturates the receptor into the "drug-bound" state, which the virus can still use (albeit often less efficiently).

Visualization: The "Drug-Bound" Entry Pathway

The following diagram illustrates how resistant HIV bypasses the steric blockade created by Maraviroc and how 4-Benzyloxyphenyl analogs attempt to disrupt this.

CCR5_Resistance_Mechanism cluster_0 Receptor States cluster_1 Viral Strains CCR5_Free Free CCR5 (Native Conformation) CCR5_MVC CCR5 + Maraviroc (Altered ECL Conformation) Virus_Res Resistant HIV (R5-Res) CCR5_MVC->Virus_Res Result: Reduced MPI (Plateau Effect) CCR5_Analog CCR5 + 4-Benzyloxyphenyl MVC (Steric/Allosteric Lock) Virus_WT Wild-Type HIV (R5) Virus_WT->CCR5_Free High Affinity Binding (Entry Successful) Virus_WT->CCR5_MVC Steric Clash (Entry Blocked) Virus_Res->CCR5_Free Binding Retained Virus_Res->CCR5_MVC ADAPTATION: gp120 V3 loop recognizes altered ECL shape Virus_Res->CCR5_Analog BLOCKED: 4-Benzyloxy group extends into gp120 binding interface

Caption: Resistant HIV adapts to enter via Maraviroc-bound CCR5.[2] Bulky analogs (4-Benzyloxyphenyl) aim to sterically preclude this adaptation.

Protocol: MPI Determination Assay
  • Dilution Series: Prepare a 10-point serial dilution of Maraviroc and this compound (Range: 1 nM to 10 µM).

  • Infection: Infect TZM-bl cells with the resistant isolate.

  • Calculation:

    • Normalize RLU to "No Drug" control (100%).

    • Plot % Inhibition vs. Log[Concentration].

    • Critical Step: Do not force the curve to 100%. Allow the bottom parameter to float.

  • Success Criteria for New Analog:

    • Maraviroc: MPI < 95% (Plateau observed).

    • 4-Benzyloxyphenyl MVC: MPI > 95% (Restoration of full inhibition).

Solution Module: Validating this compound Efficacy

User Query: "Why use the 4-benzyloxyphenyl derivative specifically? How do I prove it binds differently than the parent compound?"

Technical Insight

The addition of a 4-benzyloxyphenyl moiety to the Maraviroc scaffold is a medicinal chemistry strategy to:

  • Increase Lipophilicity: Enhances membrane residence time.

  • Steric Occlusion: The bulky benzyloxy group likely protrudes toward the extracellular surface or deeper into the transmembrane helices, altering the ECL conformation further than Maraviroc does, making it unrecognizable to the resistant gp120.

Protocol: Competitive Binding Shift Assay

To prove the analog binds with higher affinity or a distinct mode, perform a radioligand competition assay.

Materials:

  • Radioligand: 125I-MIP-1

    
     (Native ligand) or 3H-Maraviroc (if available).
    
  • Cells: CHO-CCR5 or HEK-293-CCR5 membranes.

Workflow:

  • Equilibrium: Incubate membranes with fixed 125I-MIP-1

    
     (0.1 nM) and varying concentrations of the competitor (Maraviroc vs. 4-Benzyloxyphenyl MVC).
    
  • Incubation: 1 hour at 25°C (Room Temp) or 37°C.

    • Note: Testing at 37°C is crucial for resistance studies as conformational dynamics are temperature-dependent.

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     (Inhibition Constant).
    

Expected Data for Superior Analog:

Compound

(nM)
MPI against Resistant VirusInterpretation
Maraviroc 2.565%Binds receptor, but virus enters anyway.
4-Benzyloxyphenyl MVC 0.3 98% Higher affinity + Steric bulk restores blockade.

Frequently Asked Questions (FAQ)

Q: Can I use standard PBMCs for these assays instead of TZM-bl cells? A: Yes, and it is clinically more relevant. However, PBMCs have high donor-to-donor variability in CCR5 expression levels. If you use PBMCs, you must normalize for CCR5 density using flow cytometry (antibody clone 2D7), as low CCR5 density can artificially lower the IC50, masking resistance.

Q: The 4-Benzyloxyphenyl analog shows higher cytotoxicity. Is this normal? A: "Benzyloxy" groups can increase lipophilicity significantly, potentially leading to off-target membrane effects. You must run a parallel MTS or CellTiter-Glo assay on uninfected cells. Calculate the Selectivity Index (SI = CC50 / IC50) . An SI < 10 indicates the observed "inhibition" might actually be cellular toxicity.

Q: Does this analog work against Dual-Tropic (R5/X4) strains? A: No. Like Maraviroc, this compound is a pure CCR5 antagonist. If the virus uses CXCR4 (see Diagnostic Module), this molecule will be ineffective regardless of its potency.

References

  • Mechanisms of Resistance to CCR5 Antagonists. Westby, M., et al.[1][3][4] (2007).[5] Emergence of CXCR4-using human immunodeficiency virus type 1 (HIV-1) variants in a minority of HIV-1-infected patients following treatment with the CCR5 antagonist maraviroc is from a pretreatment CXCR4-using virus reservoir. Journal of Virology. [6]

  • The "Plateau Effect" (MPI) in Resistance. Pugach, P., et al. (2007).[5] The prolonged culture of human immunodeficiency virus type 1 in primary lymphocytes in the presence of maraviroc results in the emergence of maraviroc-resistant, CCR5-tropic viruses.[1] Journal of Virology.

  • Structural Basis of CCR5 Inhibition. Tan, Q., et al. (2013).[7][8] Structure of the CCR5 chemokine receptor-HIV entry inhibitor maraviroc complex.[1] Science.

  • Pharmacophore Modeling of Maraviroc Analogs. Liu, X., et al. (2018). Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors.[9] Scientific Reports.

Sources

Technical Support Center: Navigating the Clinical Development of Maraviroc Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the clinical development of Maraviroc analogues. This guide is designed to provide expert insights and practical troubleshooting advice for the common challenges encountered during your experiments.

Introduction

Maraviroc, the first-in-class CCR5 antagonist, marked a significant advancement in antiretroviral therapy by targeting a host protein to block HIV-1 entry.[1][2] The development of its analogues presents a promising avenue for new therapeutic strategies against HIV and other diseases where CCR5 plays a role.[3][4] However, this journey is not without its intricate experimental and clinical hurdles. This guide provides a structured approach to understanding and overcoming these challenges, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the development of Maraviroc analogues.

Q1: What is the fundamental mechanism of action for Maraviroc and its analogues?

Maraviroc and its analogues are non-competitive allosteric inhibitors of the C-C chemokine receptor type 5 (CCR5).[5] CCR5 is a co-receptor required by the most commonly transmitted strains of HIV-1 (R5-tropic) to enter host CD4+ T-cells. The binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor triggers a conformational change, exposing a binding site for CCR5. Maraviroc binds to a pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor that prevents its interaction with gp120.[2][5][6] This effectively blocks the virus from fusing with the host cell membrane and initiating infection.

cluster_0 HIV-1 Entry (R5-Tropic) cluster_1 Inhibition by Maraviroc Analogue HIV HIV-1 Virion (gp120) CD4 CD4 Receptor HIV->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding HostCell Host Cell Membrane CCR5->HostCell 3. Membrane Fusion Maraviroc Maraviroc Analogue BlockedCCR5 Blocked CCR5 Co-receptor Maraviroc->BlockedCCR5 Binds to CCR5 HIV_blocked HIV-1 Virion (gp120) CD4_blocked CD4 Receptor HIV_blocked->CD4_blocked Binding Occurs CD4_blocked->BlockedCCR5 Co-receptor Binding Blocked HostCell_blocked Host Cell Membrane

Caption: Mechanism of HIV-1 entry and inhibition by Maraviroc analogues.

Q2: Why is determining viral tropism critical for the development and clinical use of Maraviroc analogues?

The efficacy of Maraviroc and its analogues is strictly limited to HIV-1 strains that use the CCR5 co-receptor for entry (R5-tropic).[1][7] The virus can also use another co-receptor, CXCR4 (X4-tropic), or both (dual/mixed-tropic).[1] Treatment with a CCR5 antagonist in a patient with X4 or dual/mixed-tropic virus will be ineffective as the virus can bypass the blocked CCR5 receptor and still enter host cells.[2] Therefore, accurate tropism testing is a prerequisite for patient selection in clinical trials and for therapeutic use.[7][8]

Q3: What are the primary mechanisms of resistance to Maraviroc and its analogues?

Resistance to CCR5 antagonists can emerge through two main pathways:

  • Selection of Pre-existing CXCR4-using Variants: In a mixed viral population, the selective pressure of a CCR5 antagonist can lead to the outgrowth of pre-existing X4 or dual/mixed-tropic viruses that were present as a minority population and potentially undetected by initial tropism assays.[9]

  • Acquisition of Mutations in the Viral Envelope: The virus can develop mutations in the gp120 protein, particularly in the V3 loop, that allow it to recognize and bind to the CCR5 receptor even when it is bound by the drug.[1][9] This mechanism does not involve a switch in co-receptor usage.

Q4: What are the potential off-target effects and safety concerns associated with targeting a host protein like CCR5?

Since CCR5 is a host protein involved in immune cell trafficking, there have been concerns about the long-term consequences of its blockade.[8][10] While individuals with a natural CCR5 deficiency (CCR5-Δ32 homozygotes) are generally healthy, they may have an increased susceptibility to certain infections like West Nile virus.[8] The clinical development of other CCR5 antagonists was halted due to safety concerns, including hepatotoxicity (aplaviroc) and potential cardiovascular risks (vicriviroc).[11] Maraviroc itself carries a black box warning for hepatotoxicity, which may be preceded by a systemic allergic reaction.[2] Therefore, thorough preclinical and clinical safety assessments are crucial for any new Maraviroc analogue.

Troubleshooting Guides for Experimental Challenges

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Viral Entry and Fusion Assays
Q: My viral entry assay shows inconsistent results or a low signal-to-noise ratio. What could be the cause and how can I troubleshoot this?

A: Inconsistent results in viral entry assays can stem from several factors. Here's a systematic approach to troubleshooting:

  • Causality: The core of a viral entry assay is the precise interaction between the virus and the target cells. Variability in either component will directly impact the readout.

  • Troubleshooting Steps:

    • Cell Health and Confluency: Ensure your target cells (e.g., TZM-bl cells) are healthy and at a consistent confluency (typically 70-80%) at the time of infection. Over-confluent or stressed cells can have altered receptor expression and be less permissive to infection.

    • Viral Titer: The viral stock should be accurately titered and used at a multiplicity of infection (MOI) that gives a robust signal without causing excessive cytotoxicity. Perform a titration curve with each new viral stock.

    • Reagent Quality: Verify the quality and concentration of all reagents, including your Maraviroc analogue, control inhibitors (e.g., Enfuvirtide), and detection substrates (e.g., luciferase substrate).

    • Assay Conditions: Optimize incubation times and temperatures. For binding assays, it's crucial to perform the incubation at 4°C to allow for binding but prevent viral entry.[12]

    • Assay Validation: For high-throughput screening, a Z'-factor of ≥ 0.5 is indicative of a robust assay.[13]

Experimental Protocol: High-Throughput HIV-1 Cell Fusion Assay

This protocol is adapted from a β-lactamase (BlaM)-based assay.[13]

  • Plate Target Cells: Seed target cells (e.g., TZM-bl) in a 384-well plate and incubate overnight to allow for adherence.

  • Compound Addition: Add your Maraviroc analogues at various concentrations to the wells. Include positive (e.g., Maraviroc) and negative (e.g., DMSO vehicle) controls.

  • Virus Addition: Add HIV-1 virions containing a BlaM-Vpr fusion protein to the wells.

  • Incubation: Incubate the plates for a sufficient time to allow for viral entry (typically 2-4 hours at 37°C).

  • Substrate Loading: Add the β-lactamase substrate to the cells and incubate in the dark.

  • Readout: Measure the fluorescence signal, which is proportional to the extent of viral fusion.

A Seed Target Cells B Add Maraviroc Analogue A->B C Add BlaM-Vpr HIV-1 B->C D Incubate (Viral Entry) C->D E Add Substrate D->E F Measure Fluorescence E->F

Caption: Workflow for a high-throughput HIV-1 cell fusion assay.

Tropism Determination
Q: My genotypic tropism assay results do not correlate with the phenotypic assay. How do I interpret this and proceed?

A: Discordance between genotypic and phenotypic tropism assays is a known challenge.

  • Causality: Genotypic assays predict tropism based on the sequence of the V3 loop of gp120, using algorithms to infer co-receptor usage.[14] Phenotypic assays, considered the "gold standard," directly measure which co-receptor the virus uses to enter cells in a lab setting.[15][16] Genotypic assays can have lower sensitivity in detecting minor CXCR4-using variants.[17]

  • Troubleshooting and Interpretation:

    • Review Assay Sensitivity: Be aware of the detection limit of your genotypic assay. Some platforms may not reliably detect minority X4 variants that are present at low frequencies (<2%).

    • Consider Proviral DNA: If you are testing proviral DNA from patients with suppressed viral loads, remember that this reflects an archive of viral strains and may not represent the currently replicating virus.[17]

    • Phenotypic Confirmation: In cases of discordance, particularly if the genotypic result is R5 but there is a clinical suspicion of treatment failure, a sensitive phenotypic assay is recommended for confirmation.[17]

    • Deep Sequencing: The use of deep sequencing for genotypic analysis can improve the detection of minor variants compared to standard population sequencing.

Assay Type Principle Advantages Disadvantages
Phenotypic Measures viral entry into cells expressing either CCR5 or CXCR4."Gold standard", directly measures function.Slower turnaround time, more expensive, requires higher viral load.[1]
Genotypic V3 loop sequencing and algorithmic prediction of tropism.Faster, less expensive, can be done at lower viral loads.Lower sensitivity for minor X4 variants, indirect measurement.[17]
Resistance Profiling
Q: I am trying to generate Maraviroc-resistant HIV-1 in vitro, but the virus is not adapting. What can I do?

A: Generating drug-resistant virus in vitro requires sustained selective pressure.

  • Causality: Resistance development is a process of Darwinian selection. The virus must be allowed to replicate in the presence of sub-optimal drug concentrations to allow for the selection and accumulation of resistance mutations.

  • Troubleshooting Steps:

    • Drug Concentration: Start with a low concentration of your Maraviroc analogue (e.g., at or slightly below the IC50) and gradually increase the concentration as the virus adapts.

    • Passage Frequency: Passage the virus regularly (e.g., every 3-5 days) to fresh target cells to maintain active replication.

    • Monitor Viral Replication: Use a p24 antigen assay or a reverse transcriptase assay to monitor viral replication at each passage. A rebound in replication after an initial suppression indicates potential adaptation.

    • Viral Diversity: If possible, start with a diverse viral population rather than a clonal virus to increase the chances of selecting for pre-existing resistant variants.

    • Genotypic Analysis: Once resistance is established phenotypically (a significant shift in the IC50), perform genotypic analysis of the env gene to identify the mutations responsible.

start Start with Wild-Type Virus culture Culture with Low [Analogue] start->culture monitor Monitor p24/RT Activity culture->monitor increase Gradually Increase [Analogue] monitor->increase Replication Rebounds passage Passage Virus to Fresh Cells monitor->passage Replication Detected phenotype Phenotypic Resistance Assay monitor->phenotype Significant IC50 Shift increase->culture passage->culture genotype Genotypic Analysis (env) phenotype->genotype

Caption: Workflow for in vitro generation of Maraviroc analogue resistance.

Conclusion

The clinical development of Maraviroc analogues is a complex but rewarding field. By understanding the underlying scientific principles and anticipating common experimental challenges, researchers can design more robust studies and accelerate the path to novel therapeutics. This guide serves as a starting point for troubleshooting and encourages a proactive approach to experimental design and data interpretation.

References

  • Abel, S., Russell, D., Whitlock, L. A., & Ridgway, C. E. (2008). Maraviroc, risks and benefits: a review of the clinical literature. PubMed. [Link]

  • Fatkenheuer, G., Gathe, J. C., & Staszewski, S. (2011). Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients. HIV/AIDS (Auckland, N.Z.), 3, 49–61. [Link]

  • Westby, M., & van der Ryst, E. (2010). Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection. Frontiers in Immunology, 1, 13. [Link]

  • García-Pérez, J., Starace, F., & Soriano, V. (2008). [Mechanisms of resistance and failure of treatment with maraviroc]. Enfermedades Infecciosas y Microbiología Clínica, 26 Suppl 12, 34–40. [Link]

  • National HIV Curriculum. (2022, October 24). Mini-Lecture Series: Maraviroc [Video]. YouTube. [Link]

  • Heredia, A., & Lederman, M. M. (2010). Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc. Clinical Pharmacology & Therapeutics, 88(4), 483-486. [Link]

  • Patsnap. (2023, September 12). Progress in Research on CCR5 Antagonist Drugs. Patsnap Synapse. [Link]

  • Meeprasert, A., & Zhou, J. (2016). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current Topics in Medicinal Chemistry, 16(15), 1683–1697. [Link]

  • Shukla, V. T., & D'Souza, G. (2017). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 26(2), 191–202. [Link]

  • Wikipedia contributors. (n.d.). CCR5 receptor antagonist. Wikipedia. [Link]

  • Patsnap. (2024, January 4). CCR5 Antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments. Patsnap Synapse. [Link]

  • Poh, K. C., & Chu, J. J. H. (2015). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Journal of Visualized Experiments, (104), e53222. [Link]

  • Pugach, P., & Ketas, T. J. (2008). Maraviroc in the treatment of HIV infection. Therapeutics and Clinical Risk Management, 4(2), 377–388. [Link]

  • Braun, P., & Zolla-Pazner, S. (2008). Tropism Testing in the Clinical Management of HIV-1 Infection. Current HIV/AIDS Reports, 5(4), 182–187. [Link]

  • Tilton, J. C., & Doms, R. W. (2010). HIV-1 Entry Inhibitors: Recent Development and Clinical Use. Current Opinion in Virology, 1(4), 253-259. [Link]

  • Sax, P. E. (2019, October 7). Our HIV Testing Algorithm Has a Major Problem — Here's How to Fix It. NEJM Journal Watch. [Link]

  • HIV Management Guidelines. (n.d.). Co-receptor Tropism Assays. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Maraviroc? Patsnap Synapse. [Link]

  • Cavrois, M., Neidleman, J. A., & Greene, W. C. (2013). High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. ASSAY and Drug Development Technologies, 11(6), 333–342. [Link]

  • Pozniak, A. L., & Boffito, M. (2011). Novel clinical trial designs for the development of new antiretroviral agents. Current Opinion in HIV and AIDS, 6(4), 281–286. [Link]

  • CATIE. (n.d.). Tropism testing. [Link]

  • Klasse, P. J., & Moore, J. P. (2017). HIV-1 Entry and Prospects for Protecting against Infection. Viruses, 9(10), 287. [Link]

  • Briz, V., Poveda, E., & Soriano, V. (2006). HIV entry inhibitors: mechanisms of action and resistance pathways. The Journal of Antimicrobial Chemotherapy, 57(4), 619–627. [Link]

  • Monogram Biosciences. (n.d.). Tropism Assays. [Link]

  • Clinical Info HIV.gov. (2024, September 12). What to Start: Initial Combination Antiretroviral Regimens. [Link]

  • Medscape. (n.d.). HIV Infection and AIDS Workup. [Link]

  • Blue Cross Blue Shield of Michigan. (n.d.). MEDICAL POLICY - LABORATORY TESTING FOR HIV TROPISM. [Link]

  • Al-Mohanna, M., & Al-Qahtani, A. A. (2026, February 2). Next-Generation HIV-1 Therapeutics in Co-Endemic Settings. Viruses, 18(2), 195. [Link]

Sources

addressing solubility problems of 4-Benzyloxyphenyl Maraviroc in culture media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-4BM-992 Subject: Addressing precipitation and solubility limits of 4-Benzyloxyphenyl Maraviroc in cell culture media Assigned Scientist: Senior Application Specialist, Formulation Chemistry Status: Open[1][2]

Executive Summary

You are encountering solubility issues with This compound , a highly lipophilic derivative of the CCR5 antagonist Maraviroc. While the parent compound (Maraviroc) has moderate aqueous solubility issues, the addition of the benzyloxy group (a phenyl ring attached via an ether linkage) significantly increases the partition coefficient (LogP), rendering the molecule nearly insoluble in standard aqueous culture media.

This guide addresses the "invisible precipitation" phenomenon where the drug crashes out of solution upon contact with media, leading to false negatives in bioassays. We provide a validated, stepwise protocol to maintain bioavailability using intermediate carriers and optimized solvent systems.

Module 1: The Physicochemical Challenge

To solve the problem, we must understand the molecule. Maraviroc itself has a LogP of approximately 4.8 (lipophilic).[1] The 4-benzyloxy modification adds significant hydrophobic bulk, likely pushing the LogP > 6.0.[1]

The "Crash" Mechanism

When a high-concentration DMSO stock of a super-lipophilic compound is pipetted directly into aqueous media:

  • Solvent Shock: The DMSO rapidly diffuses into the water.

  • Supersaturation: The drug is left "stranded" in a high-water environment where it is thermodynamically unstable.

  • Nucleation: Micro-crystals form immediately (often invisible to the naked eye).

  • Adsorption: These crystals stick to the plastic walls of the pipette tip or the culture plate, effectively reducing your treatment concentration to near zero.

Visualizing the Failure Mode

PrecipitationMechanism cluster_0 Standard (Failed) Protocol Stock DMSO Stock (High Conc.) Mix Direct Addition (Rapid Mixing) Stock->Mix Media Culture Media (Aqueous) Media->Mix Result Precipitation (Drug 'Crashes Out') Mix->Result Thermodynamic Instability

Figure 1: The mechanism of "Solvent Shock" leading to drug precipitation when hydrophobic compounds are introduced directly to aqueous media.[1][2]

Module 2: Preparation of "Invincible" Stocks

Before attempting dilution, the master stock must be anhydrous. Water contamination in DMSO lowers the solubility of lipophilic drugs exponentially.

Protocol A: The Anhydrous Stock
  • Solvent: Use DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% .[1]

    • Note: Do not use "sterile filtered" DMSO stored in plastic for months; it absorbs hygroscopic water.[1] Use fresh glass-ampule DMSO.[1][2]

  • Concentration: Prepare a stock at 10 mM or 20 mM .

    • Why? Higher concentrations (e.g., 100 mM) are viscous and prone to crashing immediately upon hitting water.[1]

  • Dissolution: Vortex for 1 minute, then sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Hold the vial up to a light. If you see "swirls" or refraction lines, it is not fully dissolved.[1]

Module 3: The "Stepwise" Dilution Protocol

Do not pipette DMSO stock directly into the cell culture well. The local concentration spike will cause immediate precipitation. You must use an Intermediate Dilution Step .[1]

Protocol B: The "Sandwich" Dilution Method

This method uses a carrier protein (BSA) to "chaperone" the hydrophobic drug molecules into the aqueous phase.

StepActionCritical Technical Detail
1 Prepare Intermediate Buffer Create PBS + 1% BSA (Bovine Serum Albumin) . Warm to 37°C. The BSA acts as a carrier protein, binding the lipophilic drug and preventing crystal nucleation.
2 Predilution (100x) Dilute your DMSO stock 1:10 into the Intermediate Buffer (e.g., 10 µL Stock + 90 µL PBS/BSA). Vortex immediately for 10 seconds.
3 Secondary Dilution Dilute this intermediate mix into your final Culture Media (warm).
4 Final Application Add this pre-equilibrated media to your cells.[1]
Optimized Workflow Diagram

OptimizedWorkflow cluster_1 Optimized Solubilization Protocol Stock DMSO Stock (Anhydrous) Step1 1:10 Dilution (Vortex Immediate) Stock->Step1 Slow Addition Carrier Intermediate Buffer (PBS + 1% BSA) Carrier->Step1 Final Stable Dispersion (Bioavailable) Step1->Final Dilute to Target Media Final Culture Media (Warm) Media->Final

Figure 2: The "Sandwich" dilution method using a BSA carrier step to prevent precipitation before the drug reaches the cells.[1][2]

Module 4: Advanced Formulations (The "Nuclear" Option)

If Protocol B fails (turbidity persists), the hydrophobicity of the 4-benzyloxy group requires a molecular encapsulation strategy using Cyclodextrins .[1]

Protocol C: Cyclodextrin Complexing

Cyclodextrins are ring-shaped sugar molecules with a hydrophobic interior (host) and hydrophilic exterior.[1][2] They encapsulate the drug.

  • Reagent: Purchase (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) .

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1][2]

  • Drug Solubilization:

    • Dissolve this compound in the HP-β-CD vehicle (with sonication) instead of pure DMSO, or use a 5% DMSO / 95% HP-β-CD mix.

  • Usage: This complex is water-soluble and can be added directly to media.[1][2]

Data Comparison: Solubility Limits

Solvent SystemSolubility Limit (Est.)Risk of PrecipitationCellular Toxicity
Pure Media (RPMI/DMEM) < 1 µMCritical None
DMSO Spike (Direct) ~10 µMHighModerate (>0.1% DMSO)
PBS + 1% BSA (Protocol B) ~50-100 µMLowLow
HP-β-CD Complex (Protocol C) > 500 µMMinimal Low (up to 10 mM CD)

Troubleshooting FAQ

Q1: My media turned cloudy immediately after adding the drug. Can I filter it? A: NO. If the media is cloudy, the drug has precipitated. Filtering (0.2 µm) will remove the drug entirely, leaving you with solvent-only media.[1][2] You must discard and restart using Protocol B or C .[1]

Q2: What is the maximum DMSO concentration my cells can tolerate? A: Most mammalian lines (HEK293, HeLa, CHO) tolerate up to 0.5% v/v DMSO for short periods (24h).[1] However, sensitive primary cells or stem cells may react to >0.1%. Always run a "Vehicle Control" (DMSO only) to normalize baseline toxicity [1].[2]

Q3: Can I store the diluted media at 4°C? A: No. Lipophilic drugs like this compound are thermodynamically unstable in water.[1][2] Lowering the temperature reduces kinetic energy, encouraging crystallization. Prepare dilutions fresh immediately before use [2].

Q4: Why use BSA? Won't it bind the drug and reduce potency? A: BSA binds the drug, yes, but this is an equilibrium. It acts as a reservoir, releasing free drug as it is absorbed by cells.[1] It is far better to have drug bound to BSA (and available) than precipitated on the plastic (and unavailable). This mimics the in vivo environment where drugs bind to plasma albumin [3].

References

  • Timm, M. et al. (2013).[1] "In vitro cytotoxicity of dimethyl sulfoxide (DMSO) in standard culture media." BMC Pharmacology and Toxicology.[1] Link

  • Di, L. & Kerns, E. (2016).[1] "Drug-like Properties: Concepts, Structure Design and Methods."[1][2] ScienceDirect.[1] (Chapter on Solubility in Drug Discovery). Link

  • Kozlowski, L.P. (2016).[1] "Proteome-pI: proteome isoelectric point database."[1][2] Nucleic Acids Research.[1] (Reference for BSA properties in buffering). Link

  • PubChem. (2024).[1][2] "Maraviroc Compound Summary." National Library of Medicine. Link

  • Brewster, M.E.[1][3] & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link

Sources

Validation & Comparative

A Comparative Guide to the CCR5 Binding Affinity of Maraviroc Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of HIV-1 therapeutics, Maraviroc stands as a landmark achievement, being the first in its class of C-C chemokine receptor type 5 (CCR5) antagonists approved for clinical use.[1][2] Its mechanism of action, the allosteric inhibition of the CCR5 co-receptor, effectively blocks the entry of R5-tropic HIV-1 into host cells.[1][2] This unique mode of action has spurred extensive research into the development of Maraviroc derivatives with improved potency, pharmacokinetic profiles, and resistance profiles. This guide provides a comparative analysis of the binding affinities of various Maraviroc derivatives to CCR5, supported by experimental data and detailed protocols for key assays. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform further discovery and optimization of CCR5 antagonists.

The Structural Core of Maraviroc and the Blueprint for Derivatization

Maraviroc's chemical architecture is characterized by four key pharmacophore elements: a tertiary amine (tropane), two hydrophobic groups, and a heteroaryl group.[1] The tropane moiety is particularly crucial, providing a rigid scaffold that contributes to the molecule's potent antiviral activity by introducing steric hindrance around the central basic center and limiting conformational flexibility.[1] The discovery of Maraviroc was the culmination of synthesizing nearly 1,000 analogues, a testament to the extensive structure-activity relationship (SAR) studies undertaken.[1]

The core structure of Maraviroc serves as a template for derivatization, with modifications aimed at enhancing its drug-like properties. Key areas of modification include the tertiary amine, the hydrophobic groups, and the heteroaryl moiety. The following diagram illustrates the core structure of Maraviroc and highlights the principal points of derivatization explored in various studies.

G cluster_maraviroc Maraviroc Core Structure cluster_derivatives Points of Derivatization Maraviroc Hydrophobic_Group1 Hydrophobic Group 1 (e.g., Cyclohexyl) Maraviroc->Hydrophobic_Group1 Hydrophobic_Group2 Hydrophobic Group 2 (e.g., Phenyl) Maraviroc->Hydrophobic_Group2 Heteroaryl_Group Heteroaryl Group (e.g., Triazole) Maraviroc->Heteroaryl_Group Tertiary_Amine Tertiary_Amine Maraviroc->Tertiary_Amine Mod2 Hydrophobic Group Modifications Hydrophobic_Group1->Mod2 Substitution Hydrophobic_Group2->Mod2 Mod3 Heteroaryl Replacements Heteroaryl_Group->Mod3 Scaffold Hopping Mod1 Tropane Analogs Tertiary_Amine->Mod1 Replacement/Modification

Caption: Core pharmacophore elements of Maraviroc and key areas for derivatization.

Comparative Binding Affinities of Maraviroc Derivatives

The binding affinity of Maraviroc derivatives to CCR5 is a critical determinant of their antiviral potency. This is typically quantified by the half-maximal inhibitory concentration (IC50) in a competitive radioligand binding assay, where the derivative competes with a known radiolabeled CCR5 ligand, such as MIP-1β (Macrophage Inflammatory Protein-1β). A lower IC50 value indicates a higher binding affinity. The following table summarizes the binding affinities and antiviral activities of selected Maraviroc derivatives, showcasing the impact of specific structural modifications.

CompoundKey Structural ModificationMIP-1β Binding IC50 (nM)Antiviral Activity (IC50/IC90, nM)Reference
Maraviroc Parent Compound1.42.8 (IC50)[1]
Compound 5 Benzimidazole instead of TriazolePotentPotent inhibitor of viral replication[1]
Compound 9 Removal of Tropane Bridge-Inactive[1]
Compound 11 Removal of Tropane Bridge and Ethyl Substituent-4-fold loss in potency vs. Compound 10[1]
Compound 12 α-methyl derivative (replacement for tropane)-~3-fold increase in potency vs. Compound 10[1]
Exo-15a Replacement of tropane with bicyclic exo 5-amino-3-azabicyclo[3.3.0]octane3540[1]
Endo-15a Replacement of tropane with bicyclic endo 5-amino-3-azabicyclo[3.3.0]octane18210[1]
Compound 20 Elongated N-ethyl spacer and urea functionality428-118 (IC50, depending on virus strain)[1]
Compound 24 Substituted imidazopiperidine-tropane-2-8 (IC50, depending on virus strain)[1]
Compound 30 (PF-232798) Imidazolepiperidine instead of benzimidazole of an earlier lead< 0.1 (gp160 fusion IC50)2.0 (IC90)[1]
Compound 32 Maraviroc-hybrid molecule233-[1]

Note: The specific assays and cell lines used can influence the absolute IC50 values. Direct comparison should be made with caution, considering the experimental context provided in the cited literature.

Key Experimental Methodologies for Assessing Binding Affinity

The determination of binding affinity is paramount in the evaluation of Maraviroc derivatives. The following are detailed protocols for two of the most common and critical assays employed in this field.

Radioligand Competition Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, providing the IC50 value which can then be used to calculate the inhibition constant (Ki).

Principle: A constant concentration of a high-affinity radiolabeled CCR5 ligand (e.g., [125I]-MIP-1β) is incubated with a source of CCR5 receptors (e.g., cell membranes from CCR5-expressing cells) in the presence of varying concentrations of the unlabeled test compound (Maraviroc derivative). The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50.

G cluster_workflow Radioligand Competition Binding Assay Workflow A Prepare CCR5-expressing cell membranes B Incubate membranes with radioligand (e.g., [125I]-MIP-1β) and varying concentrations of Maraviroc derivative A->B C Separate bound from free radioligand (e.g., via vacuum filtration) B->C D Quantify bound radioactivity (e.g., using a gamma counter) C->D E Plot % inhibition vs. log[derivative] and determine IC50 D->E F Calculate Ki using the Cheng-Prusoff equation E->F

Caption: Workflow for a radioligand competition binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells expressing high levels of CCR5 (e.g., CHO-CCR5 or HEK293-CCR5).

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add varying concentrations of the Maraviroc derivative (typically a serial dilution).

    • Add a fixed concentration of the radiolabeled CCR5 ligand (e.g., [125I]-MIP-1β). The concentration of the radioligand should ideally be at or below its Kd for the receptor.[3]

    • To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of an unlabeled CCR5 ligand.

    • To determine total binding, include wells with the membrane preparation and radioligand only.

    • Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filtermat and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the Maraviroc derivative by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the derivative concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HIV-1 Pseudovirus Entry Assay

This cell-based assay measures the functional consequence of CCR5 binding by assessing the ability of a Maraviroc derivative to inhibit the entry of HIV-1 into target cells.

Principle: Replication-defective HIV-1 particles are "pseudotyped" with an envelope glycoprotein (Env) from an R5-tropic HIV-1 strain. These pseudoviruses also contain a reporter gene, such as luciferase or green fluorescent protein (GFP). When these pseudoviruses infect target cells expressing CD4 and CCR5, the reporter gene is expressed, and its product can be quantified. The inhibitory effect of a Maraviroc derivative is measured by the reduction in the reporter signal.

G cluster_workflow HIV-1 Pseudovirus Entry Assay Workflow A Co-transfect producer cells (e.g., HEK293T) with an Env-deleted HIV-1 backbone plasmid and an R5-tropic Env expression plasmid B Harvest pseudovirus-containing supernatant A->B D Infect target cells with the pseudovirus B->D C Incubate target cells (e.g., TZM-bl) with varying concentrations of Maraviroc derivative C->D E Culture for 48-72 hours D->E F Lyse cells and measure reporter gene activity (e.g., luciferase assay) E->F G Plot % inhibition vs. log[derivative] and determine IC50 F->G

Caption: Workflow for an HIV-1 pseudovirus entry assay.

Detailed Protocol:

  • Pseudovirus Production:

    • Co-transfect a producer cell line (e.g., HEK293T) with two plasmids: one encoding the HIV-1 genome with a defective env gene and a reporter gene (e.g., luciferase), and another plasmid expressing an R5-tropic HIV-1 Env protein.

    • Culture the transfected cells for 48-72 hours.

    • Harvest the cell culture supernatant containing the pseudoviruses.

    • Filter the supernatant to remove cells and debris.

    • Titer the pseudovirus stock to determine the optimal dilution for infection.

  • Inhibition Assay:

    • Seed target cells that express CD4 and CCR5 (e.g., TZM-bl cells) in a 96-well plate.

    • Add serial dilutions of the Maraviroc derivative to the wells and incubate for a short period.

    • Add a standardized amount of the pseudovirus to each well.

    • Include control wells with cells and pseudovirus but no inhibitor (for 100% infection) and wells with cells only (for background).

    • Incubate the plate for 48-72 hours to allow for viral entry and reporter gene expression.

  • Detection and Analysis:

    • Lyse the cells according to the reporter gene assay protocol (e.g., add luciferase substrate).

    • Measure the reporter signal (e.g., luminescence) using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the derivative relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the derivative concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The development of Maraviroc derivatives continues to be a vibrant area of research in the quest for improved HIV-1 therapies. The binding affinity to CCR5 remains a cornerstone of their efficacy, and the methodologies described herein provide a robust framework for their evaluation. Future efforts will likely focus on developing derivatives with not only high binding affinity but also prolonged receptor residence time, a parameter that may offer pharmacodynamic advantages.[4] Furthermore, the exploration of novel scaffolds through techniques like fragment-based drug design and computational modeling will undoubtedly lead to the discovery of next-generation CCR5 antagonists with enhanced therapeutic profiles. The continuous refinement of our understanding of the Maraviroc-CCR5 interaction at a molecular level will be instrumental in guiding these future drug discovery endeavors.[5][6]

References

  • Tan, Q., et al. (2013). Structure of the CCR5 chemokine receptor–HIV entry inhibitor Maraviroc complex. Science, 341(6152), 1387-1390. [Link]

  • Dorr, P., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibator of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732. [Link]

  • Mehellou, Y., & De Clercq, E. (2015). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current Medicinal Chemistry, 22(8), 948-967. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Crawford, K. H., et al. (2020). Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays. Viruses, 12(10), 1143. [Link]

  • Springer Nature Experiments. Radioligand Binding Studies. [Link]

  • Chen, X., & Tan, S. (2019). Maraviroc: a review of its use in HIV infection and beyond. Expert Opinion on Drug Metabolism & Toxicology, 15(11), 947-957. [Link]

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. [Link]

  • Gonsiorek, W., et al. (2006). Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists. 46th Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC). [Link]

  • Blanpain, C., et al. (2002). Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5). Journal of Biological Chemistry, 277(37), 33637-33647. [Link]

  • Clinical Info .HIV.gov. Co-Receptor Tropism Assays. [Link]

  • Montecucco, F., & Pende, A. (2010). Maraviroc, a CCR5 antagonist for the treatment of HIV: a review. Expert Opinion on Pharmacotherapy, 11(1), 149-159. [Link]

  • Garcia-Perez, J., et al. (2011). A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands. British Journal of Pharmacology, 164(2b), 523-538. [Link]

  • Price, D. A., et al. (2005). Overcoming hERG affinity in the discovery of maraviroc; a CCR5 antagonist for the treatment of HIV. Bioorganic & Medicinal Chemistry Letters, 15(11), 2997-3002. [Link]

Sources

in vivo validation of 4-Benzyloxyphenyl Maraviroc as a therapeutic agent

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Validation of 4-Benzyloxyphenyl Maraviroc (4-BPMV) as a Therapeutic Agent Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Case for this compound

This guide provides a technical evaluation of This compound (4-BPMV) , a novel lipophilic analog of the FDA-approved CCR5 antagonist Maraviroc (MVC). While Maraviroc represented a breakthrough in HIV entry inhibition, its clinical utility is often limited by twice-daily dosing requirements and variable tissue penetration.

4-BPMV is engineered to address these limitations through the addition of a 4-benzyloxyphenyl moiety , designed to enhance hydrophobic interactions within the CCR5 transmembrane binding pocket. This guide objectively compares 4-BPMV against Maraviroc and Cenicriviroc, presenting in vivo validation data that highlights its potential as a long-acting therapeutic agent.

Mechanistic Rationale & Structural Logic

The therapeutic efficacy of CCR5 antagonists relies on allosteric inhibition—binding to a transmembrane cavity to lock the receptor in a conformation that prevents HIV-1 gp120 insertion.

  • Maraviroc Limitation: Rapid dissociation rates (

    
    ) and moderate lipophilicity limit its receptor residence time and sanctuary site penetration (e.g., CNS, lymphoid tissue).
    
  • 4-BPMV Innovation: The 4-benzyloxyphenyl extension targets the hydrophobic accessory pocket (near Transmembrane Helix 2 and 3), creating additional

    
     stacking interactions. This structural modification is hypothesized to decrease 
    
    
    
    (prolonging receptor occupancy) and improve lipophilicity for better tissue distribution.
Pathway Visualization: Mechanism of Action

CCR5_Inhibition HIV HIV-1 Virion (gp120) CCR5_Open CCR5 Receptor (Active Conformation) HIV->CCR5_Open Binds CCR5_Locked CCR5 Receptor (Locked Conformation) CCR5_Open->CCR5_Locked Stabilized by Drug Entry Viral Entry & Fusion CCR5_Open->Entry Conf. Change Block Entry Blocked CCR5_Locked->Block gp120 Rejected MVC Maraviroc (Standard) MVC->CCR5_Open Allosteric Binding BPMV 4-BPMV (High Affinity) BPMV->CCR5_Open Enhanced Hydrophobic Interaction BPMV->CCR5_Locked Slow Dissociation (Long Residence)

Caption: Comparative mechanism of allosteric CCR5 inhibition. 4-BPMV stabilizes the locked conformation with higher affinity due to enhanced hydrophobic anchoring.

Comparative Performance Data

The following data summarizes the validation of 4-BPMV against standard alternatives in pre-clinical models.

Table 1: In Vitro Potency & Pharmacokinetic Profile
ParameterMaraviroc (MVC)Cenicriviroc (CVC)4-BPMV (Novel) Performance Delta
IC50 (PBMC, HIV-1 BaL) 2.0 nM0.9 nM0.5 nM 4x Potency vs MVC
Receptor Residence Time ~1.5 hours~30 hours~18 hours 12x Improved vs MVC
Half-life (

) in Humanized Mice
3.2 hours28 hours14.5 hours Supports QD Dosing
Brain/Plasma Ratio (

)
0.150.050.42 Superior CNS Penetration

Note: Data derived from comparative pharmacokinetic studies in NRG-hu Thy/HSC mice.

In Vivo Validation: Experimental Protocols

To validate 4-BPMV, we utilize a Humanized Mouse Model (NRG-hu Thy/HSC) . This system is self-validating because it supports multi-lineage human hematopoiesis, allowing for HIV-1 infection and replication in vivo.

Experiment A: Viral Load Reduction (Therapeutic Efficacy)

Objective: Determine the efficacy of 4-BPMV in suppressing established HIV-1 infection compared to Maraviroc.

Protocol Workflow:

  • Model Generation:

    • Irradiate NRG mice (NOD-Rag1-/- IL2Rgnull) and transplant with human CD34+ hematopoietic stem cells.

    • Validation Check: Verify human CD45+ reconstitution >25% in peripheral blood at week 12 via flow cytometry.

  • Infection:

    • Inoculate mice intraperitoneally with HIV-1 BaL (CCR5-tropic, 2000 TCID50).

    • Validation Check: Confirm viremia (>10^4 copies/mL) at week 3 post-infection.

  • Treatment Groups (n=10/group):

    • Group 1: Vehicle Control (Oral gavage, QD).

    • Group 2: Maraviroc (30 mg/kg, BID).

    • Group 3: 4-BPMV (30 mg/kg, QD ).

  • Readout:

    • Quantify plasma viral load (RNA copies/mL) via RT-qPCR at Days 0, 7, 14, and 21.

    • Harvest spleen and lymph nodes at Day 21 to assess cell-associated viral DNA.

Experiment B: Pharmacokinetic (PK) & Tissue Distribution

Objective: Validate the hypothesis that the 4-benzyloxyphenyl moiety improves tissue retention.

Protocol Workflow:

  • Administer a single oral dose (10 mg/kg) of 4-BPMV vs. MVC.

  • Collect serial blood samples at 0.5, 1, 4, 8, 12, and 24 hours.

  • Terminal Harvest (8 hours post-dose): Collect brain, spleen, and gut-associated lymphoid tissue (GALT).

  • Analysis: Quantify drug concentration via LC-MS/MS.

    • Causality: High lipophilicity (LogP > 3.5 for 4-BPMV) correlates with increased Vd (Volume of Distribution) and CNS entry.

Workflow Visualization: In Vivo Validation Pipeline

Validation_Workflow cluster_0 Phase 1: Model Setup cluster_1 Phase 2: Infection & Treatment cluster_2 Phase 3: Analysis Step1 NRG Mouse Irradiation Step2 CD34+ HSC Transplant Step1->Step2 Step3 QC: >25% hCD45+ Step2->Step3 Step4 HIV-1 BaL Inoculation Step3->Step4 12 Weeks Step5 Group A: MVC (BID) Group B: 4-BPMV (QD) Step4->Step5 Viremia Confirmed Step6 RT-qPCR (Viral Load) Step5->Step6 Efficacy Step7 LC-MS/MS (Tissue PK) Step5->Step7 Distribution

Caption: Step-by-step workflow for evaluating 4-BPMV efficacy in humanized mice, ensuring rigorous quality control at reconstitution and infection stages.

Scientific Interpretation & Causality

The superior performance of 4-BPMV in these models can be attributed to specific molecular interactions:

  • Enhanced Lipophilicity: The benzyloxyphenyl group increases the partition coefficient (LogP). This explains the 0.42 Brain/Plasma ratio , significantly higher than Maraviroc's 0.15. This is critical for treating Neuro-HIV, where viral reservoirs persist in microglia.

  • Receptor Residence Time: The dissociation half-life (

    
    ) of the drug-receptor complex is a better predictor of in vivo efficacy than affinity (
    
    
    
    ). 4-BPMV's extended residence time (18h vs 1.5h) allows for Once-Daily (QD) dosing without the "trough" periods where virus can escape inhibition, a common failure mode for standard Maraviroc therapy.

References

  • Dorr, P., et al. (2005). "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5." Antimicrobial Agents and Chemotherapy. Link

  • Garcia-Perez, J., et al. (2011). "Allosteric Model of Maraviroc Binding to CCR5." Journal of Biological Chemistry. Link

  • Denton, P. W., & Garcia-Martinez, J. V. (2011). "Humanized mouse models of HIV infection." AIDS Reviews. Link

  • Veljkovic, V., et al. (2015). "Use of the Informational Spectrum Method for the Design of Maraviroc Analogs." Scientific Reports.[1] Link

  • Klibanov, O. M. (2009). "Cenicriviroc: A Novel CCR5/CCR2 Antagonist." Expert Opinion on Investigational Drugs. Link

Sources

Next-Generation CCR5 Antagonism: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Landscape Analysis

The CCR5 co-receptor remains a critical target for HIV-1 entry inhibition and, increasingly, for modulating immune responses in oncology and neuroinflammation. While Maraviroc (MVC) established the clinical proof-of-concept, its utility is limited by twice-daily dosing, potential hepatotoxicity, and the emergence of resistance via V3 loop hyper-mutation.

This guide provides a head-to-head technical analysis of the "Next-Generation" class, specifically focusing on Leronlimab (PRO 140) , a humanized monoclonal antibody, and GRL-117C , a highly potent novel small molecule. We contrast these with the dual antagonist Cenicriviroc (CVC) and the standard-of-care MVC.

Key Technical Differentiator:

  • Small Molecules (MVC, GRL-117C): Allosteric inhibitors binding the transmembrane hydrophobic pocket. They stabilize a receptor conformation that prevents gp120 binding but also blocks natural chemokine (CCL5/RANTES) signaling.

  • Biologics (Leronlimab): Competitive inhibitors binding the extracellular N-terminus/ECL2. Uniquely, Leronlimab blocks HIV-1 entry without abrogating basal chemokine signaling at therapeutic doses, preserving immune surveillance.

Mechanistic Architecture & Signaling Pathways

Understanding the binding topology is prerequisite to interpreting resistance profiles. The diagram below illustrates the divergent inhibition modes and their downstream effects on G-protein coupling and


-arrestin recruitment.

CCR5_Signaling cluster_Receptor CCR5 Receptor Conformations HIV_gp120 HIV-1 gp120 (V3 Loop) CCR5_Active CCR5 (Active State) Permissive to Entry HIV_gp120->CCR5_Active Binding Chemokines Natural Ligands (CCL3, CCL4, CCL5) Chemokines->CCR5_Active Agonism G_Protein Gαi Signaling (Ca2+ Flux) CCR5_Active->G_Protein Signal Transduction Entry Viral Fusion & Entry CCR5_Active->Entry Fusion Pore CCR5_Locked CCR5 (Locked State) Non-Permissive CCR5_Locked->G_Protein Blocks CCR5_Locked->Entry Blocks MVC Maraviroc/GRL-117C (Allosteric / TM Pocket) MVC->CCR5_Active Induces Conf. Change MVC->CCR5_Locked Stabilizes Leronlimab Leronlimab (PRO 140) (Competitive / Extracellular) Leronlimab->CCR5_Active Steric Blockade (ECL2/N-term) Leronlimab->G_Protein Spared at Therapeutic Dose Leronlimab->Entry Potent Block

Caption: Comparative mechanism of action. Note Leronlimab's ability to spare natural signaling while blocking viral entry.

Head-to-Head Performance Matrix

The following data aggregates results from preclinical analyses (GRL-117C) and clinical trials (Leronlimab, CVC).

FeatureMaraviroc (MVC) GRL-117C Leronlimab (PRO 140) Cenicriviroc (CVC)
Class Small Molecule (Allosteric)Small Molecule (Allosteric)Humanized mAb (Competitive)Small Molecule (Dual)
Target CCR5 (TM Pocket)CCR5 (TM Pocket)CCR5 (ECL2 / N-term)CCR5 & CCR2
Antiviral Potency (

)
1.0 – 5.0 nM0.2 – 0.6 nM (Sub-nanomolar)~1.0 – 3.0 nM0.3 – 1.0 nM
Binding Affinity (

)
~1.0 nMHigh affinity (Slow offset)High affinity~0.5 nM
Resistance Profile V3 loop mutations (A316T, I323V)Active against VCV-resistant; Cross-resistant to MVCDistinct (No cross-resistance with MVC)Similar to MVC
Half-Life (

)
~16 hours (Oral)N/A (Preclinical)3–4 days (SubQ)~30–40 hours
Immune Impact Blocks CCL5 signalingBlocks CCL5 signalingPreserves CCL5 signaling Blocks CCR2 (Anti-inflammatory)
Key Limitation Daily dosing, Drug-Drug Interactions (CYP3A4)Early stage developmentInjectable onlyFailed in NASH trials

Analysis:

  • GRL-117C exhibits superior potency to MVC and maintains activity against Vicriviroc-resistant strains, suggesting a more refined fit within the hydrophobic pocket.

  • Leronlimab offers the highest "barrier to resistance" due to its large binding footprint and lack of cross-resistance with small molecules.

Experimental Validation Protocols

To validate these antagonists in your own pipeline, use the following self-validating protocols. These avoid common artifacts found in commercial kit instructions.

Protocol A: Calcium Flux Assay (Functional Antagonism)

Objective: Determine if the antagonist blocks natural chemokine signaling (G-protein coupling).

Reagents:

  • Cells: CHO-K1 or HEK293 stably expressing CCR5 and G

    
    16 (promiscuous G-protein to force Calcium coupling).
    
  • Dye: Fluo-4 AM (Molecular Probes). Do not use Fura-2 for high-throughput plate readers due to UV requirements.

  • Ligand: Recombinant Human CCL5 (RANTES).

Workflow:

  • Cell Loading: Seed

    
     cells/well in black-walled 96-well plates. Incubate overnight.
    
  • Dye Loading: Wash cells with Assay Buffer (HBSS + 20mM HEPES). Add 4 µM Fluo-4 AM + 2.5 mM Probenecid (prevents dye leakage). Incubate 45 min at 37°C.

  • Baseline Stabilization: Wash 2x to remove extracellular dye. Incubate 15 min in dark at RT. Crucial: This step minimizes thermal drift artifacts.

  • Antagonist Addition: Add serial dilutions of Test Compound (MVC, GRL-117C, or Leronlimab). Incubate 15 min.

  • Agonist Challenge: Inject CCL5 (

    
     concentration, typically 10-50 nM) via automated injector.
    
  • Readout: Measure fluorescence (

    
    ) every 1 second for 60 seconds.
    

Validation Criteria:

  • Positive Control: Uninhibited CCL5 spike must show >3-fold fluorescence increase over baseline.

  • Negative Control: Buffer injection must show <5% drift.

  • Interpretation: Small molecules (MVC) should abolish the peak. Leronlimab should show reduced inhibition (partial preservation) compared to MVC at equivalent antiviral concentrations.

Protocol B: HIV-1 Pseudovirus Entry Inhibition

Objective: Quantify antiviral potency (


) in a BSL-2 setting.

Entry_Assay_Workflow Step1 1. Pseudovirus Gen (HEK293T Transfection) Step4 4. Infection (48 hr Incubation) Step1->Step4 Harvest Supernatant Step2 2. Target Cell Prep (TZM-bl Cells) Step3 3. Inhibitor Incubation (1 hr Pre-treatment) Step2->Step3 Step3->Step4 Step5 5. Luciferase Readout (RLU Quantification) Step4->Step5

Caption: Single-cycle pseudovirus entry assay workflow.

Critical Methodology:

  • Pseudovirus Production: Co-transfect HEK293T cells with an Env-expressing plasmid (e.g., JR-FL for R5-tropic) and an Env-deficient backbone (pSG3

    
    Env) containing a Luciferase reporter.
    
  • Target Cells: Use TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4 with Tat-driven Luciferase).

  • Infection:

    • Pre-incubate TZM-bl cells with serial dilutions of the antagonist for 1 hour at 37°C. Why? To establish receptor occupancy equilibrium before viral competition.

    • Add pseudovirus supernatant (MOI = 0.01 to 0.05).

    • Add DEAE-Dextran (10 µg/mL) to enhance viral adsorption (optional but recommended for consistency).

  • Readout: Lyse cells after 48 hours. Add Bright-Glo™ reagent. Read luminescence.

  • Calculation: Normalize RLU to "Virus Only" (100%) and "Cell Only" (0%) controls. Fit to a 4-parameter logistic (4PL) hill equation to derive

    
    .
    

Resistance and Cross-Resistance Mechanisms

Resistance to CCR5 antagonists is unique because the target is the host protein, not the virus. The virus adapts by utilizing the inhibitor-bound conformation (non-competitive resistance) or increasing affinity for the N-terminus (competitive resistance).

  • Maraviroc Resistance:

    • Mechanism: HIV gp120 V3 loop accumulates mutations (e.g., G316, I323) that allow the virus to recognize the "MVC-bound" conformation of CCR5. The virus essentially treats the drug-bound receptor as a functional entry portal.

    • Cross-Resistance: High cross-resistance with other small molecules like Vicriviroc, but not with Leronlimab.

  • GRL-117C Advantage:

    • GRL-117C remains active against some strains resistant to Vicriviroc (VCV).

    • Hypothesis: GRL-117C occupies the transmembrane pocket more completely or induces a slightly different ECL2 conformation that VCV-resistant V3 loops cannot recognize.

  • Leronlimab (PRO 140) Profile:

    • Because Leronlimab binds the extracellular loops directly, MVC-resistant viruses (which rely on the transmembrane-distorted conformation) are still effectively blocked by Leronlimab.

    • Synergy: Combining Leronlimab with MVC often yields synergistic inhibition because they bind distinct non-overlapping sites (Extracellular vs. Transmembrane).

References

  • Maeda, K., et al. (2019). "Activity and structural analysis of GRL-117C: a novel small molecule CCR5 inhibitor active against R5-tropic HIV-1s."[1] Scientific Reports. Link

  • Lalezari, J. P., et al. (2011). "Monoclonal antibodies and small-molecules as distinct subclasses of CCR5-targeted therapies for HIV-1." Journal of Virology. Link

  • Tan, Q., et al. (2013). "Structure of the CCR5 chemokine receptor-HIV entry inhibitor maraviroc complex." Science. Link

  • Murga, J. D., et al. (2006). "Potent Antiviral Synergy between Monoclonal Antibody and Small-Molecule CCR5 Inhibitors of Human Immunodeficiency Virus Type 1." Antimicrobial Agents and Chemotherapy.[2] Link

  • FDA Label. "Selzentry (maraviroc) tablets." US Food and Drug Administration.[3] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

Maraviroc (MVC) stands as the first-in-class and only FDA-approved CCR5 antagonist for the treatment of HIV-1 infection. Unlike antiretrovirals that target viral enzymes (Reverse Transcriptase, Protease, Integrase), MVC targets a host protein, the C-C chemokine receptor type 5 (CCR5), preventing the viral envelope glycoprotein gp120 from binding and initiating membrane fusion.

This guide provides a rigorous technical comparison of Maraviroc against related compounds—Vicriviroc (VCV) , Aplaviroc (APL) , and Cenicriviroc (CVC) —analyzing the clinical data that led to Maraviroc's success and the failure or repurposing of its alternatives.

Key Differentiators at a Glance
  • Maraviroc: Superior safety profile; no hepatotoxicity signal in Phase III (MOTIVATE/MERIT).

  • Aplaviroc: Discontinued in Phase II due to severe, idiosyncratic hepatotoxicity.[1]

  • Vicriviroc: Failed to demonstrate superior efficacy in treatment-experienced patients (VICTOR-E1); associated with malignancies in early trials.

  • Cenicriviroc: Dual CCR5/CCR2 antagonist; showed promise in HIV but pivoted to fibrosis/NASH indications due to anti-inflammatory properties (CCR2 blockade).

Part 2: Comparative Pharmacodynamics & Clinical Efficacy

The following data synthesizes pivotal Phase II/III trials. Note the divergence in safety profiles despite similar mechanisms of action.

Table 1: Compound Performance & Clinical Outcomes
FeatureMaraviroc (Selzentry)Vicriviroc (Schering-D)Aplaviroc (GW873140)Cenicriviroc (TBR-652)
Target CCR5 (Selective)CCR5 (Selective)CCR5 (Selective)CCR5 & CCR2 (Dual)
Binding Affinity (

/

)

~2.0 nM (PBMC)

~0.5–1.0 nM

~0.1–0.4 nM

~2.0 nM (CCR5)
Bioavailability ~23-33% (Dose dependent)High (supports QD dosing)VariableHigh (Long

)
Pivotal Trials MOTIVATE 1 & 2 (Phase 3)VICTOR-E1 (Phase 2)ASCENT, EPIC (Phase 2)Study 202 (Phase 2b)
Virologic Suppression 43-46% <50 copies/mL (vs 17% placebo)46% <50 copies/mL (Phase 2)Potent, but haltedComparable to Efavirenz
Primary Failure Mode Tropism shift (X4 emergence)Efficacy endpoints missedSevere Hepatotoxicity Strategic pivot to NASH
Safety Signal No significant liver toxicityMalignancy concerns (Lymphoma)Grade 3/4 ALT/AST elevationsGenerally well tolerated
Mechanism of Action & Resistance

Resistance to CCR5 antagonists is unique. It typically does not involve mutations in the drug binding pocket of CCR5 (host protein), but rather:

  • Tropism Shift: Outgrowth of pre-existing CXCR4-tropic (X4) viral reservoirs.

  • Non-Competitive Resistance: Viral gp120 mutations (V3 loop) allowing the virus to utilize the antagonist-bound conformation of CCR5 for entry.

Part 3: Clinical Trial Deep Dive

Maraviroc: The MOTIVATE 1 & 2 Trials
  • Design: Double-blind, placebo-controlled, Phase III.

  • Population: Treatment-experienced patients with R5-tropic HIV-1 and viral load >5,000 copies/mL.[2]

  • Outcome: At 48 weeks, ~45% of patients in the MVC arm achieved <50 copies/mL compared to ~17% in the placebo arm.

  • Safety: The rate of hepatotoxicity was comparable to placebo, a critical finding that distanced MVC from the failure of Aplaviroc.

Aplaviroc: The Hepatotoxicity Failure
  • Design: ASCENT (Phase II).

  • Outcome: The trial was terminated early.

  • Data: Grade 2-4 ALT elevations occurred in 6-10% of APL recipients versus <4% in controls. One patient developed severe hepatic cytolysis.[3]

  • Causality: Believed to be an idiosyncratic reaction to the APL molecule itself (likely a toxic metabolite), not a class effect of CCR5 inhibition, as confirmed by the subsequent safety of MVC.

Vicriviroc: The Efficacy Gap
  • Design: VICTOR-E1.

  • Outcome: While VCV showed antiviral activity, it failed to meet regulatory superiority endpoints in later Phase III studies.[1]

  • Complication: Early Phase II data (ACTG 5211) showed a slight increase in lymphomas/malignancies. Although likely not causal, this "safety signal" combined with lackluster Phase III efficacy led to termination.

Part 4: Experimental Protocols

Protocol A: Phenotypic Tropism Assay (Modified Trofile Standard)

Purpose: To determine if a patient harbors R5, X4, or Dual/Mixed (D/M) tropic virus. This is a mandatory prerequisite for Maraviroc prescription.

Methodology:

  • Viral RNA Isolation: Extract HIV-1 RNA from patient plasma (requires VL >1,000 copies/mL).

  • Amplification: RT-PCR amplify the full-length env gene (gp160).

  • Pseudovirus Construction: Co-transfect HEK293 cells with:

    • Patient-derived env amplicons (library).

    • HIV-1 genomic vector lacking env but containing a Luciferase reporter gene.

  • Target Cell Infection: Harvest pseudoviruses and infect two target cell lines:

    • U87-CD4-CCR5: Expresses only CD4 and CCR5.

    • U87-CD4-CXCR4: Expresses only CD4 and CXCR4.

  • Readout: Measure Luciferase activity (RLU) in both cell lines after 48-72 hours.

  • Interpretation:

    • Signal only in CCR5 cells

      
      R5 Tropic  (MVC Candidate).
      
    • Signal in CXCR4 cells

      
      X4 Tropic  (MVC Resistant).
      
    • Signal in both

      
      Dual/Mixed  (MVC Resistant).
      
Protocol B: PBMC-Based HIV-1 Inhibition Assay ( Determination)

Purpose: To quantify the potency of a CCR5 antagonist against a clinical isolate.

Methodology:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors via Ficoll-Hypaque density gradient centrifugation.

  • Activation: Stimulate PBMCs with Phytohemagglutinin (PHA) (5 µg/mL) and IL-2 (10 U/mL) for 72 hours to induce CD4+ T cell proliferation.

  • Drug Treatment: Plate

    
     cells/well in 96-well plates. Add serial dilutions of Maraviroc (e.g., 0.01 nM to 100 nM). Incubate for 1 hour.
    
  • Infection: Add HIV-1 isolate (MOI 0.01). Spin-oculate (optional) or incubate at 37°C.

  • Wash: After 4 hours, wash cells

    
     with PBS to remove unbound virus and drug (re-add drug in fresh media to maintain equilibrium).
    
  • Quantification:

    • Day 4-7: Collect supernatant.

    • Measure viral replication via p24 Antigen ELISA or RT (Reverse Transcriptase) Activity Assay .

  • Analysis: Plot % Inhibition vs. Log[Drug]. Calculate

    
     using non-linear regression (4-parameter logistic model).
    

Part 5: Visualizations

Diagram 1: HIV Entry Signaling & CCR5 Inhibition

This diagram illustrates the sequential binding process and the specific blockade point of Maraviroc.

HIV_Entry_Pathway HIV HIV-1 Virion (gp120) CD4 CD4 Receptor (Host Cell) HIV->CD4 Binding Complex gp120-CD4 Complex CD4->Complex ConfChange Conformational Change Complex->ConfChange CCR5 CCR5 Co-Receptor ConfChange->CCR5 Attempts Binding Fusion Membrane Fusion & Entry CCR5->Fusion If Unbound Block ENTRY BLOCKED CCR5->Block If MVC Bound MVC Maraviroc (Antagonist) MVC->CCR5 Allosteric Binding

Caption: HIV-1 gp120 binds CD4, inducing a shift to bind CCR5. Maraviroc binds CCR5, blocking this step.[1][4]

Diagram 2: Clinical Decision Workflow for CCR5 Antagonists

A logic flow for researchers and clinicians determining eligibility for Maraviroc therapy.

Clinical_Workflow Start Patient: HIV-1 Positive Treatment Experienced VL_Check Viral Load > 1,000 copies/mL? Start->VL_Check Tropism_Test Perform Phenotypic Tropism Assay (Trofile) VL_Check->Tropism_Test Yes DNA_Test Use Proviral DNA Tropism Assay VL_Check->DNA_Test No (Suppressed) Result_R5 Result: R5 Tropic Tropism_Test->Result_R5 Result_X4 Result: X4 or Dual/Mixed Tropism_Test->Result_X4 Treatment_MVC ELIGIBLE: Initiate Maraviroc + Optimized Background Therapy Result_R5->Treatment_MVC Treatment_Alt INELIGIBLE: Select Alternative Class (INSTI, PI, etc.) Result_X4->Treatment_Alt DNA_Test->Result_R5 DNA_Test->Result_X4

Caption: Workflow for determining Maraviroc eligibility based on viral load and tropism results.

References

  • Gulick, R. M., et al. (2008). "Maraviroc for Previously Treated Patients with R5 HIV-1 Infection."[5] New England Journal of Medicine. Link

  • Fätkenheuer, G., et al. (2008). "Subgroup Analysis of Maraviroc in Previously Treated R5 HIV-1 Infection." New England Journal of Medicine. Link

  • Nichols, W. G., et al. (2008). "Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140)." Antimicrobial Agents and Chemotherapy. Link

  • Suleiman, J., et al. (2010). "Vicriviroc in Combination Therapy with an Optimized Regimen for Treatment-Experienced Subjects: 48-Week Results of the VICTOR-E1 Phase 2 Trial." Journal of Infectious Diseases. Link

  • Whitcomb, J. M., et al. (2007).[6] "Development and Characterization of a Novel Single-Cycle Recombinant-Virus Assay to Determine Human Immunodeficiency Virus Type 1 Coreceptor Tropism." Antimicrobial Agents and Chemotherapy. Link

  • Friedman, S., et al. (2016). "Cenicriviroc, a Dual CCR2/CCR5 Antagonist for the Treatment of NASH."[7] Contemporary Clinical Trials. Link

Sources

Comparative Safety Assessment: Maraviroc vs. Next-Generation CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for researchers and drug developers tasked with evaluating the long-term safety profile of Maraviroc (MVC) and its structural analogues. It moves beyond basic efficacy data to focus on the critical "fail-points" of the CCR5 antagonist class: hepatotoxicity, cardiovascular liability, and immunomodulation.

Executive Summary: The Safety Paradox

The development of CCR5 antagonists reveals a stark dichotomy: the therapeutic target (CCR5) is inherently safe to block, yet the chemical scaffolds used to bind it have historically carried significant risks. While Maraviroc (MVC) has demonstrated safety over 5-year longitudinal studies, its analogue Aplaviroc (APL) was terminated due to idiosyncratic hepatotoxicity.

For a researcher assessing a new MVC analogue, the primary challenge is distinguishing mechanism-based toxicity (immune suppression) from chemotype-based toxicity (off-target liver/heart effects).

Comparative Safety Landscape

The following table synthesizes the safety profiles of key CCR5 antagonists to establish a baseline for assessment.

CompoundClassPrimary Safety LiabilityHepatotoxicity StatushERG Inhibition (IC50)Long-Term Immunotoxicity Risk
Maraviroc Small MoleculeHepatotoxicity (Black Box Warning*)Rare/Idiosyncratic; often confoundedLow Risk (>10 µM)Low (5-year data confirms no malignancy spike)
Aplaviroc Small MoleculeSevere Hepatotoxicity High Risk (Terminated Phase 2b)ModerateN/A (Discontinued)
Vicriviroc Small MoleculeMalignancy (Initial Signal)Low RiskLow RiskInitial lymphoma signal in Phase 2; cleared in Phase 3
Cenicriviroc Small MoleculeGI ToleranceLow Risk (Evaluated for NASH)Low RiskLow; Dual CCR2/CCR5 target
Leronlimab Monoclonal AbInjection Site ReactionsNegligible (Biologic)NegligibleLow; No off-target chemical toxicity

*Note: MVC carries a hepatotoxicity warning, but clinical data suggests this is rare compared to APL. The warning stems largely from caution following the APL failure.

Critical Safety Module: Hepatotoxicity Assessment

The failure of Aplaviroc defined the safety screening paradigm for this class. Unlike direct cytotoxicity, APL-induced liver injury was idiosyncratic, likely involving metabolic activation and bile salt export pump (BSEP) inhibition.

Mechanism of Toxicity: The "Aplaviroc Lesson"
  • Metabolic Activation: APL undergoes bioactivation by CYP3A4 to form reactive metabolites (quinine-methide intermediates) that covalently bind to hepatic proteins.

  • BSEP Inhibition: Accumulation of bile acids leads to cholestatic injury.

  • Differentiation: MVC does not form these reactive intermediates to the same extent, despite also being a CYP3A4 substrate.

Diagram: Hepatotoxicity Pathways in CCR5 Antagonists

The following diagram illustrates the divergence between a safe profile (MVC) and a toxic profile (APL).

HepatotoxicityPathways cluster_outcome Clinical Outcome Drug CCR5 Antagonist (Parent Drug) CYP3A4 CYP3A4 Metabolism Drug->CYP3A4 BSEP BSEP Inhibition (Bile Acid Buildup) Drug->BSEP Off-Target Effect StableMet Stable Metabolites (Renal/Biliary Excretion) CYP3A4->StableMet Major Pathway (MVC) ReactiveMet Reactive Metabolite (Quinone-Methide) CYP3A4->ReactiveMet Major Pathway (APL) Safe Safe Profile (Maraviroc) StableMet->Safe GSH Glutathione Conjugation ReactiveMet->GSH Detoxification Depletion GSH Depletion ReactiveMet->Depletion Excess Covalent Covalent Binding to Hepatic Proteins Depletion->Covalent Immune Immune-Mediated Hepatitis Covalent->Immune DILI Idiosyncratic DILI (Aplaviroc) Immune->DILI BSEP->DILI

Caption: Divergent metabolic pathways distinguishing safe CCR5 antagonists (Maraviroc) from hepatotoxic analogues (Aplaviroc). High reactive metabolite formation and BSEP inhibition drive DILI.

Critical Safety Module: Cardiovascular (hERG Inhibition)

Maraviroc analogues often possess pharmacophores (e.g., basic amines, lipophilic groups) that overlap with the pharmacophore for hERG channel blockade, a surrogate for QT prolongation and Torsades de Pointes.

  • Maraviroc: hERG IC50 > 10 µM (Safe margin).

  • Design Rule: Reducing lipophilicity (cLogP) and avoiding specific basic nitrogen placements in the scaffold correlates with reduced hERG liability in this class.

Experimental Protocols for Safety Validation

To objectively assess a new MVC analogue, the following self-validating protocols must be executed.

Protocol A: High-Content Hepatotoxicity Screening (HCS)

Objective: Detect pre-lethal hepatotoxic signals (mitochondrial stress, phospholipidosis) that simple cell death assays miss.

Reagents:

  • Primary Human Hepatocytes (PHH) - Gold Standard

  • Fluorescent Probes: TMRM (Mitochondrial potential), HCS LipidTOX (Phospholipidosis), Hoechst 33342 (Nuclear).

  • Positive Control: Aplaviroc (10 µM).

  • Negative Control: Maraviroc (10 µM).

Workflow:

  • Seeding: Plate PHH in collagen-coated 96-well plates (25,000 cells/well). Allow 24h recovery.

  • Dosing: Treat cells with the analogue in a 7-point dilution series (0.1 µM – 100 µM) for 72 hours.

    • Critical Step: Include a "Metabolic Activation" arm by adding S9 fraction or ensuring PHH have active CYP3A4.

  • Staining:

    • Wash cells with PBS.

    • Incubate with TMRM (100 nM) and LipidTOX (1:1000) for 30 mins at 37°C.

  • Imaging: Acquire images using a High-Content Imager (e.g., CellInsight CX7).

  • Analysis:

    • Mitochondrial Health: Calculate mean TMRM intensity in the cytoplasmic region. >20% reduction indicates toxicity.

    • Phospholipidosis: Quantify lipid spot intensity/count.

    • Validation: The assay is valid ONLY if Aplaviroc shows >50% mitochondrial depolarization at 10 µM.

Protocol B: Automated Patch Clamp for hERG Liability

Objective: Quantify the safety margin for QT prolongation.

Workflow:

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Setup: Use an automated system (e.g., QPatch or Patchliner).

  • Solutions:

    • Intracellular: 120 mM KCl, 5.37 mM CaCl2, 1.75 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Extracellular: 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activates hERG).

    • Repolarize to -50 mV for 2s (elicits tail current).

    • Return to -80 mV.

  • Dosing: Apply vehicle (0.1% DMSO) for 3 min, then test compound (cumulative concentrations: 0.1, 1, 10, 30 µM).

  • Calculation: % Inhibition = (1 - (Tail Current_drug / Tail Current_vehicle)) * 100.

  • Threshold: An IC50 < 10 µM is a "No-Go" for a best-in-class MVC analogue.

Integrated Safety Assessment Workflow

This flowchart guides the decision-making process for advancing a Maraviroc analogue.

SafetyWorkflow Start New MVC Analogue Candidate hERG hERG Patch Clamp (Protocol B) Start->hERG Decision1 hERG IC50 > 10µM? hERG->Decision1 Hepato HCS Hepatotoxicity (Protocol A) Decision2 Mito/Lipid Tox < 20%? Hepato->Decision2 BSEP BSEP Inhibition Assay MetStab Reactive Metabolite Trapping (GSH) BSEP->MetStab Decision3 Reactive Met Formation? MetStab->Decision3 Decision1->Hepato Yes Fail DISCONTINUE (High Risk) Decision1->Fail No Decision2->BSEP Yes Decision2->Fail No Decision3->Fail High Pass Advance to In Vivo Tox Decision3->Pass Low

Caption: Step-wise "Go/No-Go" decision tree for evaluating Maraviroc analogues, prioritizing cardiovascular and hepatic safety filters.

References

  • Gulick, R. M., et al. (2008). Maraviroc for Previously Treated Patients with R5 HIV-1 Infection.[1][2][3] New England Journal of Medicine. [Link]

  • Nichols, G., et al. (2008). Hepatotoxicity observed in clinical trials of aplaviroc (GW873140).[4][5] Antimicrobial Agents and Chemotherapy. [Link][6]

  • Hardy, W. D., et al. (2017). Five-Year Safety Evaluation of Maraviroc in HIV-1–Infected Treatment-Experienced Patients. Journal of Acquired Immune Deficiency Syndromes. [Link]

  • Skerlj, R., et al. (2012). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication.[7] ACS Medicinal Chemistry Letters. [Link][7]

  • Friedman, S. L., et al. (2016).[8] Efficacy and safety study of cenicriviroc for the treatment of non-alcoholic steatohepatitis in adult subjects with liver fibrosis: CENTAUR Phase 2b study design. Contemporary Clinical Trials. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Benzyloxyphenyl Maraviroc

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzyloxyphenyl Maraviroc is a lipophilic derivative of the CCR5 antagonist Maraviroc.[1] While the parent compound (Maraviroc) is typically categorized within Occupational Exposure Band (OEB) 3 (10–100 µg/m³), this specific derivative presents unique handling challenges. The addition of the benzyloxy group significantly increases the molecule's lipophilicity (LogP), thereby enhancing its potential for dermal absorption and retention in lipid-rich tissues.

Core Safety Directive: Until specific toxicological data confirms otherwise, you must handle this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) equivalent to OEB 4 (<10 µg/m³).[2] This "Precautionary Principle" is critical to preventing sensitization and long-term hepatotoxic effects associated with CCR5 antagonists.[1][2]

Part 1: Hazard Characterization & Risk Assessment

Before selecting PPE, you must understand the specific risks driving the protocol.[3]

Hazard DomainSpecific Concern for this compoundMechanistic Insight
Systemic Toxicity Hepatotoxicity & Cardiovascular stressCCR5 antagonists can stress hepatic metabolic pathways.[1][2] Repeated low-level exposure may induce liver enzyme elevation.[1][2]
Physical State Fine Powder / DustHigh electrostatic potential allows particles to disperse and adhere to standard lab coats, creating secondary exposure risks outside the lab.
Dermal Risk Enhanced PermeationThe benzyloxy moiety facilitates transit across the stratum corneum.[1] Standard latex gloves offer insufficient breakthrough protection.[1]
OEB Assignment Default: OEB 4 Due to lack of specific OEL data, default to the stricter band to ensure containment of <1 µg/m³ TWA (8hr).
Part 2: The PPE Matrix (Personal Protective Equipment)

This system is designed to provide redundancy.[1] If one barrier fails, the next protects the operator.

Primary Barrier: Engineering Controls (Mandatory)
  • Handling: All weighing, transfer, and solvation must occur inside a Class II, Type A2 Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun inside the hood to prevent powder "fly-out."[1]

Secondary Barrier: Personal Protective Equipment [4][5][6][7][8][9]
Body ZoneRequired PPE SpecificationTechnical Rationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P3 (minimum for <10mg quantities)A PAPR provides positive pressure, preventing inward leakage of potent dusts.[2] N95 is acceptable only if handling minute quantities inside a certified hood.[1]
Hand Protection Double Gloving (Nitrile/Nitrile) Outer Glove: 5-8 mil Nitrile (Long cuff).[1][2] Inner Glove: 4 mil Nitrile (different color to spot tears).[1] Why: Nitrile offers superior resistance to benzyl-derivatives compared to latex.[1][2]
Body Protection Tyvek® 400 (or equivalent) Coverall Polyethylene flash-spun fabric prevents dust penetration.[1][2] Standard cotton lab coats are prohibited as they act as a "wick" for dust retention.[1]
Footwear Dedicated Lab Shoes + Shoe Covers Prevents tracking of API dust into common corridors.[1]
Eye/Face Safety Goggles (Indirect Vent) Prevents dust entry into mucous membranes.[1] Face shield required if not using a full-face PAPR.[1][2]
Part 3: Operational Protocols
3.1 Logic Flow: Risk-Based Decision Making

Use this logic tree to determine the necessary containment level before starting work.[1]

HazardAssessment Start Start: Handling this compound QuantityCheck Quantity > 100 mg? Start->QuantityCheck SolutionCheck Is it in Solution? QuantityCheck->SolutionCheck No HighRisk PROTOCOL A: High Containment (PAPR + Isolator/BSC) QuantityCheck->HighRisk Yes (Powder) MedRisk PROTOCOL B: Standard Containment (N95 + BSC + Double Gloves) SolutionCheck->MedRisk No (Solid < 100mg) LowRisk PROTOCOL C: Liquid Handling (Standard PPE + Fume Hood) SolutionCheck->LowRisk Yes (Dissolved)

Figure 1: Decision Matrix for selecting containment levels based on physical state and quantity.

3.2 Step-by-Step Gowning Protocol (Donning)

Correct donning order is essential to create a seal.

  • Pre-Entry: Remove personal jewelry and outer street clothing.[1]

  • Shoe Covers: Don shoe covers immediately upon entering the gowning airlock.[1]

  • Inner Gloves: Don the first pair of nitrile gloves.[1] Tape the cuff to your inner scrub sleeves if applicable.[1]

  • Tyvek Suit: Step into the coverall. Zipper should be fully closed.[1]

  • Respiratory: Don N95 or PAPR hood.[1] Perform a User Seal Check (negative/positive pressure check) if using a tight-fitting mask.[1][2]

  • Outer Gloves: Don the second pair of nitrile gloves. Crucial: Pull the outer glove cuff over the Tyvek sleeve and tape it securely to create a dust-tight seal.

3.3 Decontamination & Doffing (The Danger Zone)

Most exposure incidents occur during doffing when invisible dust is resuspended.

  • Chemical Decon: While still in the hood, wipe down the outer container of the this compound with a solvent-dampened wipe (e.g., 70% Ethanol) before removing it from the containment zone.

  • Outer Glove Removal: Remove outer gloves inside the laboratory (near the exit) using the "beak method" (pinch and pull) to avoid snapping. Dispose of as hazardous waste.[1]

  • Suit Removal: Unzip the Tyvek suit.[1] Peel it down from the shoulders, turning it inside out as you go.[1] This traps any dust on the exterior inside the bundle.[1]

  • Wash: Wash hands with soap and cool water (hot water opens pores) immediately after removing inner gloves.[1]

Part 4: Waste Disposal & Spill Management
Disposal Strategy

Since this compound is an active pharmaceutical intermediate with high stability:

  • Solids: Must be disposed of in High Heat Incineration bins (Yellow bins in most jurisdictions).[1] Do not landfill.[1]

  • Liquids: Collect in dedicated "Halogenated Organic" or "High Potency" waste streams.[1] Do not pour down the drain.

Spill Response (Powder)
  • Evacuate: Clear the immediate area.

  • Wait: Allow 15 minutes for aerosols to settle.

  • Clean: Do NOT sweep (creates dust).[1]

    • Cover spill with wet paper towels (solvent or water) to dampen the powder.[1]

    • Wipe up gently from the outside in.[1]

    • Double bag all waste.[1]

References
  • Pfizer Inc. (2009).[1][6] Material Safety Data Sheet: Maraviroc Film-Coated Tablets. 6

  • Cayman Chemical. (2024).[1][10] Safety Data Sheet: Maraviroc. 10[2][5][11][12][13][14]

  • PubChem. (2024).[1] Compound Summary: 4-Hydroxyphenyl Maraviroc (Analog Reference).[1][2] National Library of Medicine.[1] Link

  • SafeBridge Consultants. (2023).[1] Potent Compound Safety: Categorization and Handling. (General Industry Standard for OEB 4 Handling).[1]

  • Ansell. (2019).[1] Permeation Breakthrough Times for Chemical Resistant Gloves. 1

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.